Lidocaine Hydrochloride
Description
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O.ClH/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;/h7-9H,5-6,10H2,1-4H3,(H,15,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYBQHJMYDGVZRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
137-58-6 (Parent) | |
| Record name | Lidocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID4058782 | |
| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder | |
| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
73-78-9 | |
| Record name | Lidocaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=73-78-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lidocaine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000073789 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Lidocaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757420 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, hydrochloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Acetamide, 2-(diethylamino)-N-(2,6-dimethylphenyl)-, monohydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4058782 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Lidocaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.731 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LIDOCAINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EC2CNF7XFP | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Lidocaine Hydrochloride on Voltage-Gated Sodium Channels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular mechanism of action of lidocaine hydrochloride on voltage-gated sodium channels (VGSCs). It delves into the biophysical and structural basis of lidocaine's inhibitory effects, with a focus on its state-dependent binding, impact on channel gating, and the key molecular determinants of its action. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development and the study of ion channel pharmacology.
Introduction: The Modulated Receptor Hypothesis
Lidocaine, a class Ib antiarrhythmic and local anesthetic, exerts its primary therapeutic effects by blocking voltage-gated sodium channels. The interaction is not a simple occlusion of the channel pore but a complex, dynamic process best described by the Modulated Receptor Hypothesis .[1] This hypothesis posits that lidocaine exhibits different affinities for the various conformational states of the sodium channel—primarily the resting, open, and inactivated states.[1][2] Lidocaine demonstrates a significantly higher affinity for the open and, most notably, the inactivated states compared to the resting state.[3][4] This state-dependent binding is the foundation for its use- and frequency-dependent block, a critical feature for its clinical efficacy in treating tachyarrhythmias and providing localized anesthesia.[1][2]
State-Dependent Binding and Affinity
The differential affinity of lidocaine for distinct channel conformations is a cornerstone of its mechanism. This property allows for selective targeting of rapidly firing cells, such as those in tachycardic heart tissue or nociceptive neurons, which spend more time in the open and inactivated states.
Quantitative Analysis of Lidocaine Affinity
The affinity of lidocaine for different states of the sodium channel has been quantified through various electrophysiological studies. The half-maximal inhibitory concentration (IC50) and the dissociation constant (Kd) are key parameters in this characterization.
| Parameter | Channel State | NaV Isoform | Value | Reference |
| IC50 | Inactivated | hH1 (human heart) | 36 ± 1.8 µmol/L | [3] |
| Resting | hH1 (human heart) | > 300 µmol/L | [4] | |
| Inactivated | aNaV1.5 (adult) | 20 ± 22 µM | [5] | |
| Inactivated | nNaV1.5 (neonatal) | 17 ± 10 µM | [5] | |
| Open (inactivation-deficient mutant) | rNav1.4-WCW | 21 µM | [6] | |
| Open (inactivation-deficient mutant) | IFM/QQQ | 400 µM | [6] | |
| Kd | Inactivated | Rabbit Purkinje fibers | ~10 µM | [4] |
Molecular Binding Site
Lidocaine binds to a receptor site located within the inner pore of the sodium channel.[7] This binding site is formed by amino acid residues from the S6 transmembrane segments of the four homologous domains (I-IV) of the α-subunit.[8] Mutagenesis studies have identified a critical residue, a phenylalanine in domain IV, S6 (DIVS6), as a key determinant of high-affinity, use-dependent block by lidocaine.[7] Molecular modeling suggests that lidocaine docks eccentrically within the pore, with its charged amine group interacting with this phenylalanine residue and its aromatic ring interacting with other residues, including a tyrosine in IVS6.[8][9] This binding does not completely occlude the pore but rather stabilizes the channel in a non-conducting state.[8]
Impact on Channel Gating and Kinetics
Lidocaine's interaction with the sodium channel extends beyond simple pore blockage; it allosterically modulates the channel's gating machinery.
Gating Charge Immobilization
A significant effect of lidocaine binding is the alteration of the movement of the channel's voltage sensors. Specifically, lidocaine binding has been shown to stabilize the S4 voltage sensor of domain III (DIIIS4) in its activated (outward) position.[10][11] It also affects the movement of the DIVS4 voltage sensor.[10][11] This "immobilization" of a portion of the gating charge results in a reduction of the maximal gating charge (Qmax) by approximately 33-38%.[11][12] This effect is directly linked to the block of ionic current.[12]
Kinetics of Block and Unblock
The rates at which lidocaine binds to and dissociates from the sodium channel are crucial for its use-dependent effects. For lidocaine, the forward binding rate to the open state (ko) has been estimated at 1.3 x 10(5) M-1 s-1, and to the inactivated state (kl) at 2.4 x 10(4) M-1 s-1.[13] The dissociation rate for the cationic form of lidocaine is slow, around 0.1 s-1, while the neutral form dissociates more rapidly at 7.0 s-1.[14] This slow dissociation from the inactivated state contributes to the accumulation of blocked channels during repetitive stimulation.
| Kinetic Parameter | Description | Value | Reference |
| ko | Forward binding rate to open channels | 1.3 x 10(5) M-1 s-1 | [13] |
| kl | Forward binding rate to inactivated channels | 2.4 x 10(4) M-1 s-1 | [13] |
| Dissociation Rate (Cationic) | Rate of unbinding of the charged form | 0.1 s-1 | [14] |
| Dissociation Rate (Neutral) | Rate of unbinding of the uncharged form | 7.0 s-1 | [14] |
Signaling Pathways and Logical Relationships
The mechanism of action of lidocaine can be visualized as a series of interconnected events and logical relationships.
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The investigation of lidocaine's effects on voltage-gated sodium channels predominantly relies on the whole-cell patch-clamp technique.[15] This method allows for the precise control of the membrane potential and the recording of ionic currents through the entire cell membrane.
General Procedure
-
Cell Preparation: Isolation of single cells (e.g., cardiomyocytes, neurons) or use of cell lines heterologously expressing the sodium channel subtype of interest (e.g., HEK-293 cells).[5]
-
Pipette Fabrication: Pulling of glass micropipettes to a resistance of 2-5 MΩ.
-
Giga-seal Formation: Formation of a high-resistance seal between the micropipette and the cell membrane.
-
Whole-Cell Configuration: Rupturing of the cell membrane patch under the pipette tip to gain electrical access to the cell's interior.[16]
-
Voltage-Clamp: Clamping the membrane potential at a holding potential where most channels are in the resting state (e.g., -120 mV).
-
Data Acquisition: Application of specific voltage protocols to elicit sodium currents and recording the resulting currents in the absence and presence of lidocaine.
Solutions
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with CsOH). Cesium is often used to block potassium channels.
Voltage Protocol for Use-Dependent Block
To assess use-dependent block, a train of depolarizing pulses is applied from a negative holding potential.
-
Hold the cell at -120 mV.
-
Apply a train of depolarizing pulses to -20 mV for 20 ms at a frequency of 1-10 Hz.
-
Measure the peak sodium current for each pulse.
-
The progressive decrease in peak current amplitude during the pulse train in the presence of lidocaine demonstrates use-dependent block.
Conclusion
The mechanism of action of this compound on voltage-gated sodium channels is a multifaceted process characterized by its state-dependent binding affinity, with a clear preference for the open and inactivated states. This interaction leads to a use-dependent block of sodium current, which is crucial for its therapeutic applications. The binding of lidocaine within the channel's inner pore allosterically modulates the gating machinery, notably by stabilizing the voltage sensor of domain III in an activated conformation and reducing the total gating charge. A thorough understanding of these molecular interactions, supported by quantitative biophysical data and detailed experimental protocols, is essential for the rational design of novel and more selective sodium channel blockers.
References
- 1. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Use-dependent block of cardiac sodium channels by quaternary derivatives of lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. researchgate.net [researchgate.net]
- 5. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Using Lidocaine and Benzocaine to Link Sodium Channel Molecular Conformations to State-Dependent Antiarrhythmic Drug Affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Charge at the lidocaine binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 11. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lidocaine alters activation gating of cardiac Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Kinetic analysis of phasic inhibition of neuronal sodium currents by lidocaine and bupivacaine - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kinetics of local anesthetic inhibition of neuronal sodium currents. pH and hydrophobicity dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Characterization of Specific Roles of Sodium Channel Subtypes in Regional Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Whole-cell Patch-clamp Recordings for Electrophysiological Determination of Ion Selectivity in Channelrhodopsins [jove.com]
Beyond the Blockade: An In-Depth Technical Guide to the Molecular Targets of Lidocaine Hydrochloride Beyond Sodium Channels
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine, a cornerstone of local anesthesia for decades, is primarily recognized for its potent inhibition of voltage-gated sodium channels, a mechanism that effectively blocks nociceptive signaling. However, a growing body of evidence reveals a far more complex pharmacological profile. Lidocaine interacts with a diverse array of molecular targets beyond the sodium channel, contributing to its broad therapeutic effects, including anti-inflammatory, analgesic, and anti-arrhythmic properties.[1] This in-depth technical guide explores these alternative molecular targets, providing a comprehensive overview of the quantitative data, detailed experimental methodologies, and the intricate signaling pathways involved. This resource is intended to empower researchers, scientists, and drug development professionals to further investigate and leverage the multifaceted actions of lidocaine.
Quantitative Data: A Comparative Overview
The interaction of lidocaine with its various molecular targets can be quantified by parameters such as the half-maximal inhibitory concentration (IC50), providing a measure of its potency. The following tables summarize the available quantitative data for lidocaine's effects on a range of non-sodium channel targets.
| Target | Subtype/Condition | IC50 (µM) | Species/Cell Line | Reference |
| Nicotinic Acetylcholine Receptors (nAChRs) | α3β4 (mouse superior cervical ganglion neurons) | 41 | Mouse | [2] |
| α1* (muscle-type) | 52 - 250 | Human | [3] | |
| α3β4* (autonomic) | 52 - 250 | Human | [3] | |
| α4β2 | 52 - 250 | Human (heterologously expressed) | [3] | |
| α4β4 | 52 - 250 | Human (heterologously expressed) | [3] | |
| Purinergic Receptors | P2X7 | 282 ± 45 | Xenopus oocytes | [4] |
| Acid-Sensing Ion Channels (ASICs) | ASIC (in cultured mouse cortical neurons) | 11,790 ± 1,740 | Mouse | [5][6] |
| Hyperpolarization-Activated Cyclic Nucleotide-Gated (HCN) Channels | Ih (in rat spinal substantia gelatinosa neurons) | 80 | Rat | [7] |
| Muscarinic Acetylcholine Receptors | m1 | 0.018 (18 nM) | Xenopus oocytes | [8] |
| N-methyl-D-aspartate (NMDA) Receptors | GluN1/GluN2A | 2,260 | Human (recombinantly in Xenopus oocytes) | [9] |
Note: IC50 values can vary depending on experimental conditions such as voltage, pH, and the specific cell line or expression system used.
Key Molecular Targets and Signaling Pathways
G-Protein Coupled Receptors (GPCRs) - Muscarinic Acetylcholine Receptors
Lidocaine has been shown to inhibit signaling through M1 muscarinic acetylcholine receptors with high potency.[8] This interaction is non-competitive and is thought to occur at an extracellular domain of the receptor, with a less potent effect on the G-protein itself.[8] The inhibition of M1 receptor signaling can have significant implications for various physiological processes, including those in the central and peripheral nervous systems.
Lidocaine inhibits M1 muscarinic receptor signaling.
Toll-Like Receptor 4 (TLR4) Signaling
Lidocaine has demonstrated anti-inflammatory effects by inhibiting the signaling pathway of Toll-like receptor 4 (TLR4).[1] This inhibition leads to the downregulation of downstream inflammatory mediators. Specifically, lidocaine can attenuate the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) in response to TLR4 ligands like lipopolysaccharide (LPS).[1]
Lidocaine inhibits TLR4 signaling pathway.
Mitochondrial Function
Lidocaine can impact mitochondrial function through various mechanisms, including the inhibition of the electron transport chain at the level of NADH dehydrogenase, leading to decreased oxygen consumption and ATP synthesis.[10] It can also depolarize the mitochondrial membrane potential.[11] These effects on mitochondria may contribute to both the therapeutic and potential cytotoxic effects of lidocaine.
Lidocaine's effects on mitochondrial function.
Experimental Protocols
A fundamental technique for investigating the effects of lidocaine on ion channels is the whole-cell patch-clamp method. This electrophysiological technique allows for the recording of ionic currents across the entire cell membrane, providing a direct measure of ion channel activity.
General Protocol for Whole-Cell Patch-Clamp Recording
-
Cell Preparation: Culture the desired cells (e.g., HEK293 cells expressing the target ion channel, or primary neurons) on glass coverslips.
-
Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should typically be between 2-5 MΩ when filled with intracellular solution.
-
Solutions:
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, and 10 glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 140 KCl, 1 MgCl₂, 10 HEPES, and 11 EGTA (pH adjusted to 7.2 with KOH).
-
-
Recording:
-
Mount the coverslip with cells in a recording chamber on an inverted microscope.
-
Fill a patch pipette with the internal solution and mount it on the micromanipulator.
-
Apply positive pressure to the pipette and approach a target cell.
-
Upon contact with the cell membrane, release the positive pressure to form a high-resistance seal (GΩ seal).
-
Apply a brief pulse of suction to rupture the cell membrane and achieve the whole-cell configuration.
-
Clamp the membrane potential at a desired holding potential (e.g., -80 mV).
-
Apply voltage protocols (e.g., voltage steps or ramps) to elicit ion channel currents.
-
-
Drug Application: Perfuse lidocaine hydrochloride at various concentrations into the bath solution to determine its effect on the recorded currents.
-
Data Analysis: Analyze the recorded currents to determine parameters such as the percentage of current inhibition and to calculate the IC50 value.
Workflow for a whole-cell patch-clamp experiment.
Protocol for Measuring P2X7 Receptor Currents in Xenopus Oocytes
-
Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat with collagenase to defolliculate.
-
cRNA Injection: Inject the cRNA encoding the human P2X7 receptor into the oocytes.
-
Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.
-
Two-Electrode Voltage Clamp (TEVC):
-
Place an oocyte in a recording chamber continuously perfused with a standard frog Ringer's solution.
-
Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage recording and one for current injection).
-
Clamp the membrane potential at a holding potential of -60 mV.
-
-
Drug Application: Apply ATP (the natural agonist for P2X7 receptors) to elicit an inward current. Co-apply or pre-apply lidocaine at various concentrations with ATP to measure the inhibitory effect.
-
Data Analysis: Measure the peak current amplitude in the presence and absence of lidocaine to determine the percentage of inhibition and calculate the IC50.
Conclusion
The pharmacological actions of this compound extend far beyond its well-established role as a sodium channel blocker. Its interactions with a multitude of other molecular targets, including various ion channels, GPCRs, TLRs, and mitochondria, underscore its therapeutic versatility. A thorough understanding of these off-target effects is crucial for the rational design of new drugs with improved efficacy and safety profiles, as well as for repurposing this widely used anesthetic for new clinical applications. The quantitative data, detailed methodologies, and pathway diagrams provided in this guide serve as a foundational resource for researchers dedicated to unraveling the complex pharmacology of lidocaine and its analogs. Further investigation into these non-canonical targets will undoubtedly open new avenues for therapeutic intervention in a wide range of diseases.
References
- 1. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lidocaine effects on acetylcholine-elicited currents from mouse superior cervical ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Local anesthetics noncompetitively inhibit function of four distinct nicotinic acetylcholine receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lidocaine preferentially inhibits the function of purinergic P2X7 receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of acid sensing ion channel currents by lidocaine in cultured mouse cortical neurons [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Acid Sensing Ion Channel Currents by Lidocaine in Cultured Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Lidocaine Inhibits HCN Currents in Rat Spinal Substantia Gelatinosa Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local anesthetic inhibition of m1 muscarinic acetylcholine signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The inhibitory potency of local anesthetics on NMDA receptor signalling depends on their structural features - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lidocaine effects on brain mitochondrial metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Lidocaine depolarizes the mitochondrial membrane potential by intracellular alkalization in rat dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Cell Viability Assay with Lidocaine Hydrochloride Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing the effects of lidocaine hydrochloride on cell viability, a critical step in preclinical drug evaluation and cancer research. The protocols outlined below are based on established methodologies and published findings, offering a robust framework for your experiments.
Introduction
Lidocaine, a widely used local anesthetic, has garnered increasing attention for its potential anticancer properties.[1][2] Studies have demonstrated its ability to inhibit proliferation, migration, and invasion, as well as induce apoptosis in various cancer cell lines.[2][3] The mechanism of action is multifaceted, involving the modulation of signaling pathways such as PI3K/AKT and ERK, and interaction with ion channels.[3][4] This document provides a comprehensive protocol for conducting a cell viability assay using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) method to quantify the cytotoxic effects of this compound on cultured cells.
Data Presentation: Summary of Lidocaine's Effect on Cell Viability
The following tables summarize the dose- and time-dependent effects of this compound on the viability of various cancer cell lines as reported in the literature. This data can serve as a reference for designing experiments and selecting appropriate concentration ranges.
Table 1: Effect of this compound on Breast Cancer Cell Viability
| Cell Line | Lidocaine Concentration | Incubation Time | Viability Reduction | Reference |
| MDA-MB-231 | 0.5 mM | Not Specified | Significant | [2] |
| AU565 | ≥ 0.3 mM | Not Specified | Significant | [1] |
| BT474 | 3 mM | Not Specified | Significant | [1] |
| MCF-7 | 3 mM | Not Specified | Significant | [1] |
| All tested | > 1 mM | Not Specified | Significant | [2] |
Table 2: Effect of this compound on Other Cancer Cell Lines
| Cell Line | Lidocaine Concentration | Incubation Time | Viability Reduction/Effect | Reference |
| SH-SY5Y (Neuroblastoma) | 10 mM | 24 hours | Decreased cell proliferation | [5] |
| SW480 (Colon Cancer) | 1,000 µM | 48 & 72 hours | No significant reduction | [6] |
| SW620 (Colon Cancer) | 10-50 µM & 500 µM | 72 hours | Increased cell viability | [6] |
| RL95-2 (Endometrial Cancer) | 5 mM | Not Specified | Reduced viability | [7] |
| Head and Neck Squamous Cell Carcinoma (HNSCC) | 10 mM | 12 hours | Decreased viability | [8] |
Experimental Protocols
MTT Cell Viability Assay Protocol for this compound Treatment
This protocol is a widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
This compound powder
-
Sterile phosphate-buffered saline (PBS) or appropriate solvent
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
96-well flat-bottom sterile microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a sub-confluent culture.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound (e.g., 100 mM) by dissolving the powder in sterile PBS or water.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Prepare serial dilutions of the stock solution in serum-free culture medium to achieve the desired final concentrations for treatment.
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells.
-
Include a vehicle control group (cells treated with the same concentration of the solvent used to dissolve lidocaine) and an untreated control group (cells in complete medium only).
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
-
MTT Assay:
-
Following the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals.
-
Add 100-150 µL of MTT solvent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the crystals.[10]
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Cell viability is expressed as a percentage of the untreated control.
-
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the MTT cell viability assay with this compound treatment.
Signaling Pathways Affected by Lidocaine
Caption: Key signaling pathways modulated by this compound leading to altered cell viability.
References
- 1. researchgate.net [researchgate.net]
- 2. Antitumor Effects of Lidocaine on Human Breast Cancer Cells: An In Vitro and In Vivo Experimental Trial | Anticancer Research [ar.iiarjournals.org]
- 3. Local Anesthetic Lidocaine and Cancer: Insight Into Tumor Progression and Recurrence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Repositioning Lidocaine as an Anticancer Drug: The Role Beyond Anesthesia [frontiersin.org]
- 5. e-century.us [e-century.us]
- 6. Effect of lidocaine and ropivacaine on primary (SW480) and metastatic (SW620) colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Lidocaine induces apoptosis in head and neck squamous cell carcinoma through activation of bitter taste receptor T2R14 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. MTT assay protocol | Abcam [abcam.com]
Application Notes and Protocols for Assessing Lidocaine Hydrochloride Efficacy in Cultured Neurons
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the efficacy of lidocaine hydrochloride in cultured neurons. This document outlines the underlying mechanisms of lidocaine action, detailed protocols for key experiments, and methods for data interpretation.
This compound is a widely used local anesthetic and antiarrhythmic drug that primarily functions by blocking voltage-gated sodium channels in neuronal cell membranes.[1][2][3][4] This blockade inhibits the influx of sodium ions, which is crucial for the initiation and propagation of action potentials, thereby preventing nerve impulse transmission and producing a local anesthetic effect.[1][3] Beyond its primary action on sodium channels, lidocaine can also affect other ion channels and signaling pathways, contributing to both its therapeutic effects and potential neurotoxicity.[5][6]
Data Presentation
The following tables summarize quantitative data on the effects of this compound on cultured neurons from various studies.
Table 1: Inhibitory Concentrations (IC50) of Lidocaine in Neuronal Models
| Neuronal Model | Assay | Parameter Measured | IC50 Value | Reference |
| Rat Spinal Substantia Gelatinosa Neurons | Whole-cell Patch Clamp | Hyperpolarization-activated cyclic nucleotide-gated (HCN) channel current (Ih) | 80 µM | [7] |
| Mouse Dorsal Root Ganglion Neurons | Video-enhanced Microscopy | Axonal Transport | 10 µM | [8] |
| Mouse Cortical Neurons | Whole-cell Patch Clamp | Acid-sensing ion channel (ASIC) currents | 11.79 ± 1.74 mM | [9] |
Table 2: Cytotoxicity of Lidocaine in Neuronal Cell Lines
| Cell Line | Assay | Exposure Time | LD50 (Concentration for 50% cell death) | Reference |
| Human SH-SY5Y Neuroblastoma | MTT Assay | 10 minutes | Potency less than bupivacaine and ropivacaine, greater than procaine and mepivacaine. | [10] |
| Adult Rat Dorsal Root Ganglia Neurons | Cell Viability Assay | Not specified | > 10 mM | [11] |
| Neonatal (P7) Rat Dorsal Root Ganglia Neurons | Cell Viability Assay | Not specified | > 10 mM | [11] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways affected by lidocaine and a general experimental workflow for assessing its efficacy.
Caption: Primary mechanism of action of lidocaine on neuronal ion channels.
References
- 1. This compound: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]
- 2. Lidocaine - Wikipedia [en.wikipedia.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lidocaine Induces Neurotoxicity by Activating the CaMKII and p38 MAPK Signaling Pathways through an Increase in Intracellular Calcium Ions | Bentham Science [benthamscience.com]
- 7. Lidocaine Inhibits HCN Currents in Rat Spinal Substantia Gelatinosa Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Low-concentration lidocaine rapidly inhibits axonal transport in cultured mouse dorsal root ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Inhibition of acid sensing ion channel currents by lidocaine in cultured mouse cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of local anesthetics in human neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Despite Differences in Cytosolic Calcium Regulation, Lidocaine Toxicity Is Similar in Adult and Neonatal Rat Dorsal Root Ganglia in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Microdialysis with Lidocaine Hydrochloride in Neurotransmitter Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing in vivo microdialysis to study the effects of lidocaine hydrochloride on neurotransmitter levels. This document is intended to guide researchers in designing and executing experiments to investigate the neurochemical sequelae of local anesthetic action in the central nervous system.
Introduction
In vivo microdialysis is a powerful technique for sampling the extracellular fluid of living tissues, offering a window into the dynamic neurochemical environment of the brain. When coupled with the administration of pharmacological agents like this compound, it allows for the real-time assessment of how these drugs modulate neurotransmitter release and clearance. Lidocaine, a widely used local anesthetic, primarily functions by blocking voltage-gated sodium channels, thereby inhibiting the propagation of action potentials.[1][2][3][4] This mechanism has direct implications for neurotransmitter release, which is a key process in neuronal communication. Understanding these interactions is crucial for elucidating the full spectrum of lidocaine's effects, from its anesthetic properties to its potential neurotoxicities and therapeutic applications beyond local anesthesia.
Data Presentation
The following tables summarize the effects of this compound on the extracellular concentrations of key neurotransmitters as determined by in vivo microdialysis studies.
| Neurotransmitter | Brain Region | Lidocaine Administration | Observed Effect | Reference |
| Dopamine | Nucleus Accumbens | Local Perfusion (7.3 mM) | No significant effect on extracellular concentration. | [5] |
| Dopamine | Nucleus Accumbens | Infusion into Ventral Tegmental Area | Significant decrease in extracellular concentration. | [6] |
| Acetylcholine | Presynaptic Neuron | In vitro application | Inhibition of excitatory postsynaptic potential (EPSP) and response to acetylcholine. | [7] |
| Glutamate | Not Specified | Not Specified | Inhibition of release from presynaptic terminals. |
Experimental Protocols
This section outlines a generalized protocol for conducting in vivo microdialysis experiments to assess the impact of lidocaine on neurotransmitter levels. This protocol should be adapted based on the specific research question, animal model, and target brain region.
Materials and Reagents
-
Animals: Adult male Sprague-Dawley rats (or other appropriate species)
-
Anesthetics: Isoflurane, ketamine/xylazine cocktail
-
Stereotaxic Apparatus
-
Microdialysis Probes: (e.g., CMA, BASi) with appropriate membrane length for the target brain region
-
Microinfusion Pump
-
Fraction Collector (refrigerated)
-
Artificial Cerebrospinal Fluid (aCSF): Prepare fresh and sterile. Composition (in mM): 147 NaCl, 2.7 KCl, 1.2 CaCl2, 1.2 MgCl2, buffered to pH 7.4.
-
This compound Solution: Dissolve in aCSF to the desired concentration (e.g., 1-10 mM). Filter-sterilize before use.
-
High-Performance Liquid Chromatography (HPLC) system with appropriate detector:
-
For catecholamines (dopamine): Electrochemical detector (ECD)
-
For acetylcholine: Post-column enzyme reactor and ECD
-
For amino acids (glutamate): Fluorescence detector following derivatization
-
-
Internal Standards for HPLC analysis
Surgical Procedure: Probe Implantation
-
Anesthesia: Anesthetize the animal using an appropriate anesthetic regimen (e.g., isoflurane inhalation or intraperitoneal injection of ketamine/xylazine).
-
Stereotaxic Surgery: Mount the anesthetized animal in a stereotaxic frame. Shave and clean the scalp with an antiseptic solution.
-
Craniotomy: Make a midline incision on the scalp to expose the skull. Drill a small burr hole over the target brain region using stereotaxic coordinates.
-
Probe Implantation: Carefully lower the microdialysis probe through the burr hole to the desired depth in the brain.
-
Fixation: Secure the probe to the skull using dental cement and skull screws.
-
Recovery: Allow the animal to recover from surgery for at least 24-48 hours before starting the microdialysis experiment. House the animal individually to prevent damage to the implant.
Microdialysis Experiment
-
Habituation: On the day of the experiment, place the animal in the experimental chamber and allow it to habituate for at least 1-2 hours.
-
Probe Perfusion: Connect the microdialysis probe to the microinfusion pump and begin perfusing with aCSF at a low, constant flow rate (e.g., 0.5-2.0 µL/min).
-
Stabilization: Allow the system to stabilize for at least 60-90 minutes to establish a baseline neurotransmitter level.
-
Baseline Sample Collection: Collect at least 3-4 baseline dialysate samples into vials in the refrigerated fraction collector. The collection time for each sample will depend on the required volume for analysis (typically 10-20 minutes).
-
Lidocaine Administration (Reverse Dialysis): Switch the perfusion medium from aCSF to the lidocaine-containing aCSF.
-
Experimental Sample Collection: Continue to collect dialysate samples for the duration of the lidocaine infusion.
-
Washout: After the desired infusion period, switch the perfusion medium back to aCSF to monitor the washout of lidocaine's effects. Collect several post-infusion samples.
-
Sample Storage: Immediately after collection, store the dialysate samples at -80°C until analysis.
Neurochemical Analysis
-
Sample Preparation: Thaw the dialysate samples on ice. If necessary, add an internal standard.
-
HPLC Analysis: Inject a fixed volume of the dialysate sample into the HPLC system.
-
Quantification: Quantify the neurotransmitter concentrations in the dialysate by comparing the peak areas to a standard curve. Normalize the data to the internal standard.
-
Data Analysis: Express the neurotransmitter concentrations as a percentage of the average baseline concentration. Perform statistical analysis to determine the significance of any changes observed during and after lidocaine administration.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lidocaine - Wikipedia [en.wikipedia.org]
- 4. academic.oup.com [academic.oup.com]
- 5. Bidirectional microdialysis in vivo shows differential dopaminergic potency of cocaine, procaine and lidocaine in the nucleus accumbens using capillary electrophoresis for calibration of drug outward diffusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 7. The effect of lidocaine on cholinergic neurotransmission in an identified reconstructed synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note and Protocol: Quantification of Lidocaine Hydrochloride in Tissue Samples by HPLC
This document provides a detailed methodology for the quantification of lidocaine hydrochloride in tissue samples using High-Performance Liquid Chromatography (HPLC) with UV detection. The protocols are intended for researchers, scientists, and drug development professionals.
Introduction
Lidocaine, also known as lignocaine, is a widely used local anesthetic and antiarrhythmic drug.[1][2][3] Its therapeutic action is achieved by blocking nerve signals in the body.[2] Accurate quantification of this compound in tissue samples is crucial for pharmacokinetic, pharmacodynamic, and toxicological studies. This application note describes a robust and validated reverse-phase HPLC (RP-HPLC) method for this purpose.
Principle
The method involves the extraction of this compound from a homogenized tissue matrix. The separation of lidocaine from endogenous tissue components is achieved on a C18 reverse-phase column with an isocratic mobile phase composed of acetonitrile and a phosphate buffer.[1][4] Quantification is performed by monitoring the UV absorbance at a specific wavelength.[1]
Apparatus and Reagents
-
Apparatus:
-
Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Dipotassium monohydrogen phosphate or Monobasic potassium phosphate (analytical grade)
-
Orthophosphoric acid or Sulfuric acid (for pH adjustment)
-
Diethyl ether (analytical grade)
-
Sodium hydroxide (for pH adjustment of sample)
-
Water (HPLC grade)
-
Internal Standard (IS) such as procainamide (optional, but recommended)[1]
-
Experimental Protocols
Standard and Stock Solutions Preparation
-
Lidocaine Stock Solution (e.g., 1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of HPLC grade water or a suitable solvent.
-
Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with the mobile phase to cover the desired concentration range (e.g., 20-100 µg/mL).[5][6]
-
Internal Standard (IS) Stock Solution (if used): Prepare a stock solution of the internal standard (e.g., procainamide) at a concentration of 1 mg/mL in HPLC grade water.[1]
Tissue Sample Preparation
The following is a general protocol for the extraction of lidocaine from tissue. Optimization may be required depending on the specific tissue type.
-
Homogenization: Accurately weigh approximately 1 gram of the tissue sample. Add 3 mL of ice-cold phosphate buffer and homogenize until a uniform consistency is achieved.
-
Alkalinization: Add a small amount of sodium hydroxide solution to the homogenate to raise the pH, which forces lidocaine into its free base form, promoting its extraction into an organic solvent.[1]
-
Liquid-Liquid Extraction:
-
Add 5 mL of diethyl ether to the homogenized sample.[1]
-
Vortex for 2 minutes to ensure thorough mixing.
-
Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.
-
-
Solvent Evaporation:
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at room temperature.
-
-
Reconstitution: Reconstitute the dried residue in a known volume (e.g., 500 µL) of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.2 µm or 0.45 µm syringe filter before injecting it into the HPLC system.[5][8]
HPLC Conditions
The following are typical HPLC conditions for the analysis of this compound.
| Parameter | Value |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size[5][6][7] |
| Mobile Phase | Acetonitrile : 10mM Dipotassium Monohydrogen Phosphate Buffer (80:20 v/v)[5][6] |
| Flow Rate | 1.0 mL/min[5][6][7] |
| Injection Volume | 20 µL |
| Detection | UV at 263 nm[5][6] |
| Column Temperature | Ambient |
| Retention Time | Approximately 5.4 min[5][6] |
Data Presentation
The following tables summarize the quantitative data for the HPLC method for this compound, as reported in the literature. Note that this data is primarily from pharmaceutical formulations and biological fluids like serum, and should be used as a reference for method validation in tissue samples.
Table 1: Linearity and Range
| Linearity Range (µg/mL) | Correlation Coefficient (r²) | Source |
| 20 - 100 | 0.999 | [5][6] |
| 0.1 - 0.5 | 0.9987 | [7][9] |
| 1.25 - 25 | > 0.9996 | [10] |
| 0.05 - 5 (ng/mL in serum) | > 0.999 | [1] |
Table 2: Limit of Detection (LOD) and Limit of Quantification (LOQ)
| LOD (µg/mL) | LOQ (µg/mL) | Source |
| 1.54 | 4.68 | [5][6] |
| 0.00521 | 0.01645 | [7][9] |
| - | 0.25 | [10] |
Table 3: Precision (%RSD)
| Parameter | %RSD | Source |
| Intraday Precision | < 2% | [5][6] |
| Interday Precision | < 2% | [5][6] |
| Intra-assay Precision | < 0.526% | [7][9] |
| Inter-assay Precision | < 0.526% | [7][9] |
Table 4: Accuracy and Recovery
| Parameter | Value | Source |
| Accuracy | 95% - 105% | [5][6] |
| Recovery | 96% - 100% | [7][9] |
| Recovery (serum) | 80.42% - 93.9% | [1] |
Visualizations
Caption: Experimental workflow for HPLC quantification of lidocaine in tissue.
Caption: Mechanism of action of lidocaine on voltage-gated sodium channels.
References
- 1. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Lidocaine | SIELC Technologies [sielc.com]
- 3. halocolumns.com [halocolumns.com]
- 4. tandfonline.com [tandfonline.com]
- 5. ijrrjournal.com [ijrrjournal.com]
- 6. [PDF] Development and Validation of RP-HPLC Method for Estimation of Lidocaine in Various Pharmaceutical Dosage Forms | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Lidocaine in Gel Analyzed with HPLC - AppNote [mtc-usa.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Application Notes: Lidocaine Hydrochloride as a Tool for Studying Synaptic Transmission
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine hydrochloride is a widely used local anesthetic and Class Ib antiarrhythmic agent.[1][2] Its primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs), which are critical for the initiation and propagation of action potentials in neurons and other excitable cells.[3][4] This property makes lidocaine an invaluable pharmacological tool in neuroscience research for reversibly silencing neuronal activity and dissecting the components of synaptic transmission. By preventing action potential propagation, researchers can isolate and study synaptic events that are independent of presynaptic firing, differentiate between presynaptic and postsynaptic mechanisms, and probe the function of specific pathways within neural circuits.
Core Mechanism of Action
Lidocaine exerts its primary effect by binding to the intracellular portion of voltage-gated sodium channels.[4] It shows a higher affinity for channels in the open and inactivated states than in the resting state, a characteristic known as use-dependent blockade.[4][5] This means its inhibitory effect is more pronounced in rapidly firing neurons.
The binding of lidocaine stabilizes the inactivated state of the sodium channel, preventing the influx of Na+ ions required for membrane depolarization.[3][6] With sufficient channel blockade, the threshold for firing an action potential is elevated, and its propagation along the axon is halted.[1][7] This blockade of the presynaptic action potential is the principal reason for its effect on synaptic transmission, as it prevents the depolarization-induced opening of voltage-gated calcium channels, which is necessary for neurotransmitter vesicle fusion and release.
While its main target is VGSCs, at higher concentrations, lidocaine can also affect other ion channels, including potassium channels and hyperpolarization-activated cyclic nucleotide-gated (HCN) channels, which can influence neuronal excitability.[8][9][10]
Figure 1. Signaling pathway of lidocaine's primary action on synaptic transmission.
Data Presentation: Quantitative Effects of Lidocaine
The following table summarizes key quantitative data regarding the use of lidocaine in studying neuronal activity. Concentrations can vary significantly based on the preparation (e.g., cell culture vs. brain slice) and the specific neuronal population being studied.
| Parameter | Organism/Preparation | Lidocaine Concentration | Observed Effect | Reference |
| Action Potential Firing | Rat DRG Neurons | 30 µmol/L | Reduced firing frequency from 35 Hz to 21 Hz. | [11] |
| Rat DRG Neurons | 100 µmol/L | Shifted half-maximal availability of TTXr Na+ currents from 7.7 Hz to 2.2 Hz. | [11] | |
| Synaptic Transmission | Rat Hippocampal Slice | 100 µmol/L (10⁻⁴ M) | Dose-dependent depression of evoked field potentials. | [12] |
| Lymnaea stagnalis Neurons | 0.01 - 1 mmol/L | Dose-dependent increase in action potentials and membrane depolarization in single neurons; reduction in synaptic transmission in paired neurons. | [8] | |
| Lymnaea stagnalis Cholinergic Synapse | Not specified | Inhibited both Excitatory Postsynaptic Potential (EPSP) and the postsynaptic response to acetylcholine. | [13][14] | |
| Ion Channel Blockade | Rat Spinal Substantia Gelatinosa Neurons | IC₅₀ = 80 µM | Inhibition of hyperpolarization-activated cyclic nucleotide-gated (HCN) channel currents (Ih). | [10] |
| Neonatal Rat Ventricular Myocytes | IC₅₀ = 27 µmol/L | Increased action potential upstroke duration and electrogram duration. | [15] | |
| Central Analgesic Effect | Human Plasma | 1 - 2 µg/mL | Plasma concentration sufficient to inhibit neuropathic pain. | [9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials : this compound powder, appropriate solvent (e.g., sterile water or saline), sterile microcentrifuge tubes, vortex mixer.
-
Calculation : Determine the required mass of this compound to create a high-concentration stock solution (e.g., 100 mM or 1 M).
-
Formula: Mass (g) = Desired Concentration (mol/L) * Volume (L) * Molecular Weight ( g/mol ). (MW of Lidocaine HCl = 270.8 g/mol ).
-
-
Procedure :
-
Weigh the calculated amount of this compound powder in a sterile tube.
-
Add the calculated volume of solvent to the tube.
-
Vortex thoroughly until the powder is completely dissolved.
-
Filter-sterilize the stock solution using a 0.22 µm syringe filter into a fresh sterile tube.
-
Store the stock solution in aliquots at -20°C to prevent degradation from repeated freeze-thaw cycles.
-
-
Working Solution : On the day of the experiment, thaw an aliquot of the stock solution and dilute it to the final desired working concentration in the appropriate extracellular recording solution (e.g., artificial cerebrospinal fluid - ACSF).
Protocol 2: Isolating Miniature Synaptic Currents using Whole-Cell Patch-Clamp
This protocol describes how to use lidocaine to block action potential-driven (evoked) synaptic transmission, allowing for the stable recording of spontaneous miniature postsynaptic currents (mPSCs).
-
Preparation : Prepare brain slices (e.g., hippocampal or cortical) from a rodent according to standard laboratory procedures.[16]
-
Recording Setup :
-
Transfer a slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated ACSF (2-3 mL/min) at physiological temperature (32-34°C).
-
Use a glass micropipette filled with an appropriate internal solution to establish a whole-cell patch-clamp recording from a neuron of interest.
-
-
Baseline Recording :
-
Record spontaneous synaptic activity for a stable baseline period (5-10 minutes). This recording will contain both action potential-dependent (spontaneous) and action potential-independent (miniature) events.
-
-
Lidocaine Application :
-
Switch the perfusion to ACSF containing the desired working concentration of lidocaine (e.g., 100-300 µM). To confirm the blockade of action potentials, tetrodotoxin (TTX, ~1 µM) is often used in conjunction with or as a substitute for lidocaine for this purpose.
-
Allow the drug to perfuse for at least 10-15 minutes to ensure complete blockade of voltage-gated sodium channels throughout the slice.
-
-
Data Acquisition :
-
Record the synaptic activity in the presence of lidocaine. The remaining events will be miniature postsynaptic currents (mPSCs), which represent the postsynaptic response to the release of single neurotransmitter vesicles.
-
Analyze the frequency, amplitude, and kinetics of mPSCs to assess changes in presynaptic release probability or postsynaptic receptor function.
-
-
Washout :
-
To test for reversibility, switch the perfusion back to the standard ACSF without lidocaine. A full washout may take 20-30 minutes or longer.
-
Figure 2. Experimental workflow for isolating miniature synaptic currents.
Interpretation and Considerations
Properly interpreting data from experiments using lidocaine requires careful consideration of its mechanism and potential off-target effects.
-
Presynaptic vs. Postsynaptic Locus of Action : The primary use of lidocaine is to silence presynaptic action potentials. If a treatment affects evoked synaptic potentials but has no effect on miniature events (recorded in the presence of lidocaine/TTX), the locus of action is likely presynaptic. Conversely, if a treatment alters miniature event amplitude, it suggests a postsynaptic site of action.
-
Concentration is Critical : Use the lowest effective concentration to block action potentials to minimize off-target effects. Higher concentrations can inhibit other channels and receptors, confounding data interpretation.[8][9]
-
Control Experiments : A crucial control is to ensure that the observed effects are reversible upon washout. Comparing results with a more specific sodium channel blocker like tetrodotoxin (TTX) can also be informative, although TTX is irreversible and blocks a different subset of sodium channels.
-
Use-Dependence : Remember that lidocaine's block is more effective on highly active neurons.[4] This can be a useful property for selectively silencing overactive pathways but can also be a confounding variable if not controlled for.
Figure 3. Logical framework for interpreting results with lidocaine.
References
- 1. Lidocaine - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 5. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: mechanism of action, pharmacokinetics and activities_Chemicalbook [chemicalbook.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Lidocaine excites both pre- and postsynaptic neurons of reconstructed respiratory pattern generator in Lymnaea stagnalis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lidocaine Inhibits HCN Currents in Rat Spinal Substantia Gelatinosa Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. Lidocaine depresses synaptic activity in the rat hippocampal slice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of lidocaine on cholinergic neurotransmission in an identified reconstructed synapse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Effect of Lidocaine on Cholinergic Neurotransmission in an Identified Reconstructed Synapse | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
Application Notes and Protocols for Inducing Transient Nerve Block with Lidocaine Hydrochloride in Rodents
Audience: Researchers, scientists, and drug development professionals.
Introduction: Lidocaine hydrochloride is a widely used local anesthetic that provides a transient and reversible nerve block by inhibiting voltage-gated sodium channels in neuronal cell membranes.[1][2] In rodent models, it is a valuable tool for various research applications, including surgical analgesia, pain pathway investigation, and the study of nerve function. These application notes provide detailed protocols for inducing transient nerve blocks in rodents using this compound, along with data on its efficacy and a visualization of its mechanism of action.
Data Presentation
Table 1: Quantitative Data for this compound Nerve Block in Rodents
| Parameter | Species | Lidocaine Concentration | Dosage/Volume | Onset of Action | Duration of Action | Key Findings & Citations |
| Incisional Line Block | Rat & Mouse | 0.5% (diluted from 2%) | Do not exceed 7 mg/kg total dose | 2-3 minutes | < 1 hour | Provides localized analgesia for surgical incisions.[3][4] |
| Sciatic Nerve Block | Rat | 1% | 0.1 ml | ~40 seconds (postural/gait abnormalities) | Proprioception & motor function recovery by 120 min; Nociception recovery at 90 min | Proprioceptive impairment is detected first, followed by motor function and then nociception.[5] |
| Sciatic Nerve Block | Rat | 2% | 0.05 ml, 0.1 ml, 0.2 ml | Not specified | Duration is longer with smaller injected volumes at equipotent doses. | Smaller volumes require a lower dose to achieve full block.[6] |
| Sciatic Nerve Block | Mouse | Not specified | Injected into the popliteal space | Not specified | Not specified | Loss of motor activity in the injected limb is a sign of a successful block. |
| Infraorbital Nerve Block | Rat | 1% | Not specified | Not specified | Not specified | Used to study the duration of action of local anesthetics.[7] |
| Inferior Alveolar Nerve Block | Rat | 2% with 1:100,000 epinephrine | 0.2 ml | 4.75 (±3.45) minutes | 55 (±31.7) minutes | A successful model for testing dental local anesthetic solutions.[8] |
| Epidural Administration | Rat | 2% | Continuous infusion at 10 µl/h for 14 days | Not applicable | Not applicable | Effective in reducing mechanical allodynia in a neuropathic pain model.[9] |
Experimental Protocols
Protocol 1: Subcutaneous Incisional Line Block
This protocol is suitable for providing localized analgesia for surgical procedures.
Materials:
-
This compound 2% (20 mg/ml)
-
Sterile saline or sterile water for injection
-
1 ml syringes
-
25-27g needles
-
Sterile vials for dilution
-
Animal scale
-
Anesthetic (e.g., isoflurane)
-
Surgical preparation supplies (clippers, antiseptic scrub, alcohol)
Procedure:
-
Animal Preparation: Anesthetize the rodent using an approved protocol. Weigh the animal to accurately calculate the lidocaine dosage.[10]
-
Lidocaine Dilution: Dilute the 2% lidocaine solution to a final concentration of 0.5% (5 mg/ml) by adding 1 ml of 2% lidocaine to 3 ml of sterile saline or water in a sterile vial.[4]
-
Dosage Calculation: The total dose of lidocaine should not exceed 7 mg/kg.[11][3][4] Calculate the maximum volume of the 0.5% solution that can be administered.
-
Surgical Site Preparation: Shave the fur over the intended incision site and prepare the skin for aseptic surgery using an antiseptic scrub and alcohol.[3]
-
Administration:
-
Onset Time: Wait for 2-5 minutes for the anesthetic to take effect before making the incision.[10]
Protocol 2: Sciatic Nerve Block
This protocol is used for inducing a nerve block in the hindlimb, often for pain research or studies of nerve function.
Materials:
-
This compound (e.g., 1% or 2% solution)
-
1 ml syringe with a 27-30g needle
-
Animal handling and restraint equipment (if performed without general anesthesia)
-
(Optional) Ultrasound guidance system for improved accuracy.[12]
Procedure:
-
Animal Acclimation: For procedures without general anesthesia, acclimate the rats to the handling and injection procedure to minimize stress.[5]
-
Injection Site Identification: The sciatic nerve can be targeted at the sciatic notch or in the popliteal space.
-
Sciatic Notch Approach: Palpate the greater trochanter of the femur and the ischial tuberosity. The sciatic notch lies between these two landmarks.
-
Popliteal Space Approach: The injection is administered into the popliteal fossa of the hindlimb.[13]
-
-
Administration:
-
Insert the needle perpendicular to the skin at the identified injection site.
-
Advance the needle until a slight muscle twitch (motor response) is observed, indicating proximity to the nerve.
-
Inject a small volume of lidocaine (e.g., 0.1 ml of 1% lidocaine for rats) slowly.[5]
-
-
Assessment of Block: The onset of the nerve block can be observed within seconds to minutes.[5] Assess the block using the methods described below.
Methods for Assessing Nerve Block Efficacy:
-
Motor Function:
-
Extensor Postural Thrust: Measure the force exerted by the hindlimb on a digital balance.[5]
-
Inverted Wire Mesh Screen Test: A mouse with a successful motor block will only be able to use three limbs to hang from the screen.[13]
-
Gait and Posture Observation: Observe for abnormalities in walking and limb posture.[5]
-
-
Sensory (Nociceptive) Function:
-
Thermal Stimulation: Measure the withdrawal latency to a noxious heat source (e.g., Hargreaves test or hot plate test).[5][14]
-
Mechanical Stimulation: Assess the withdrawal response to mechanical stimuli of varying forces using von Frey filaments.[14]
-
Pinprick Test: Observe the response to a superficial or deep pinch.[5]
-
-
Proprioception:
-
Tactile Placing and Hopping Response: Evaluate the animal's ability to correctly place its paw in response to tactile stimuli.[5]
-
-
Autonomic Function:
-
Skin Temperature: An increase in skin temperature on the affected paw can indicate an autonomic block.[5]
-
Mandatory Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Lidocaine - Wikipedia [en.wikipedia.org]
- 3. Analgesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 4. animalcare.ubc.ca [animalcare.ubc.ca]
- 5. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Duration of action of nerve blocks produced by mixtures of local anesthetics and low molecular weight dextran: studies in rat infraorbital nerve blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anesthesia and Pain Medicine [anesth-pain-med.org]
- 10. campusvet.wsu.edu [campusvet.wsu.edu]
- 11. animalcare.ubc.ca [animalcare.ubc.ca]
- 12. Refining the rat sciatic nerve block: a novel ultrasound-guided technique - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. A sciatic nerve blockade method to differentiate drug-induced local anesthesia from neuromuscular blockade in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Methods Used to Evaluate Pain Behaviors in Rodents [frontiersin.org]
Troubleshooting & Optimization
Troubleshooting lidocaine hydrochloride solubility issues in physiological buffers.
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering solubility issues with lidocaine hydrochloride in physiological buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating in physiological buffer (e.g., PBS at pH 7.4)?
A: This is the most common issue and is related to the chemical properties of lidocaine. This compound is the salt form of lidocaine, a weak base. It is highly soluble in water, where it creates an acidic solution (pH 4-5).[1] Physiological buffers, however, have a pH of approximately 7.4. When you introduce the acidic lidocaine HCl solution into the buffer, the pH of the solution rises.
Lidocaine has a pKa of about 7.7-7.8.[1][2] As the solution's pH approaches this pKa, the equilibrium shifts from the ionized, water-soluble form (lidocaine HCl) to the non-ionized, poorly water-soluble "free base" form.[1] At pH 7.4, a significant portion of the lidocaine converts to this free base, which then precipitates out of the aqueous solution once its solubility limit is exceeded.[2]
Q2: What is the relationship between pH, pKa, and lidocaine solubility?
A: The relationship is governed by the Henderson-Hasselbalch equation. For a weak base like lidocaine, the key principles are:
-
pKa: The pKa is the pH at which the compound exists as 50% ionized (protonated) and 50% non-ionized (free base). For lidocaine, this is around pH 7.8.[1]
-
pH < pKa: In an environment with a pH below the pKa (e.g., in sterile water, pH 4-5), the ionized form (lidocaine HCl) dominates. This form is charged and highly water-soluble.[1]
-
pH ≈ pKa: As the pH of the solution gets closer to the pKa, the concentration of the non-ionized free base increases dramatically.[3] Since physiological pH (7.4) is very close to lidocaine's pKa, this is the primary reason for solubility challenges in experimental settings.
-
pH > pKa: At a pH above the pKa, the non-ionized, poorly water-soluble form is favored.
The diagram below illustrates this critical relationship.
Q3: My solution appeared clear at first but became cloudy over time. What does this mean?
A: This indicates delayed precipitation. The initial solution was likely supersaturated, meaning it held more dissolved lidocaine base than it could stably maintain at that pH and temperature. Over time, the excess solute crashes out of the solution, causing the cloudy appearance (flocculation).[4] The solution is not stable and should not be used for quantitative experiments. Consider preparing a fresh solution at a lower concentration.
Q4: How can I prepare a stable solution of this compound for my in vitro experiment at physiological pH?
A: The recommended method is to first prepare a concentrated stock solution in an appropriate solvent and then dilute it to the final working concentration in your physiological buffer.
-
Prepare a Concentrated Stock: Dissolve the lidocaine HCl powder in sterile, deionized water or 0.9% saline. Lidocaine HCl is freely soluble in water and will form a stable, acidic stock solution.[5]
-
Determine Final Concentration: Ensure your target final concentration in the physiological buffer is below the known solubility limit at pH 7.4. Published data indicates a solubility of around 40 µg/mL at this pH.[6] It is highly recommended to perform a pilot experiment to determine the maximum soluble concentration in your specific buffer system (see Protocol 2).
-
Dilute into Buffer: Slowly add the required volume of the stock solution to your pre-warmed physiological buffer while gently mixing. Avoid adding a large volume of acidic stock that could significantly alter the pH of your buffer.
Q5: What is the difference in solubility between lidocaine HCl and lidocaine base?
A: The difference is substantial and is the primary source of confusion.
-
This compound (HCl): This is the salt form. It is the ionized, protonated form of the molecule and is very soluble in water and other polar solvents.[1][5]
-
Lidocaine Base: This is the non-ionized, "free base" form. It is practically insoluble in water but is soluble in lipids, oils, and non-polar organic solvents like ether and chloroform.[1][7]
For aqueous solutions used in biological experiments, you should almost always start with the this compound form.
Q6: Are there alternative solvents or agents I can use to improve solubility?
A: Yes, depending on the constraints of your experiment:
-
Co-solvents: For many in vitro assays, small amounts of a co-solvent can be used. Dimethyl sulfoxide (DMSO) or ethanol can be used to prepare a high-concentration stock solution, which is then diluted into the aqueous buffer. Be sure to validate that the final concentration of the co-solvent does not affect your experimental model.
-
Complexation Agents: Cyclodextrins, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can be used to form inclusion complexes with lidocaine, significantly increasing its aqueous solubility even at higher pH values.[8]
-
Temperature: Increasing the temperature of the solvent can increase the solubility of this compound.[9] Ensure your buffer is pre-warmed to the experimental temperature (e.g., 37°C) before adding the lidocaine stock.
Data & Properties
Table 1: Comparison of this compound and Lidocaine Base
| Property | This compound (Monohydrate) | Lidocaine Base |
| Chemical Form | Salt (Ionized) | Free Base (Non-ionized) |
| Molecular Weight | ~288.8 g/mol [1][6] | ~234.3 g/mol [1] |
| Water Solubility | Very soluble[1] | Practically insoluble[1][7] |
| pKa | ~7.8[1] | ~7.8[1] |
| pH of Aqueous Solution | Acidic (approx. 4.0 - 5.5)[1] | N/A (does not readily dissolve) |
| Primary Use Case | Aqueous formulations (injections, buffers)[5] | Oil-based or anhydrous formulations[1] |
Table 2: Solubility Data for this compound
| Solvent | Temperature | Reported Solubility |
| Water | 25°C | Easily Soluble[5] |
| Phosphate Buffer (pH 7.4) | Not Specified | ~40.1 µg/mL[6] |
| Ethanol | Not Specified | Soluble[5] |
| DMSO | Not Specified | Soluble |
Note: Solubility in physiological buffers is highly pH-dependent. The value at pH 7.4 represents the combined solubility of the small amount of remaining ionized form and the saturation point of the non-ionized base.
Visual Guides & Workflows
Caption: Chemical equilibrium of lidocaine in solution.
Caption: Troubleshooting workflow for lidocaine precipitation.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Lidocaine HCl Stock Solution (Aqueous)
Objective: To prepare a stable, high-concentration stock solution of this compound for subsequent dilution into physiological buffers.
Materials:
-
This compound powder (USP grade)
-
Sterile, deionized water or 0.9% NaCl solution
-
Sterile conical tube or volumetric flask
-
Calibrated balance
-
Magnetic stirrer and stir bar (optional)
-
Sterile 0.22 µm syringe filter
Methodology:
-
Calculation: Determine the mass of lidocaine HCl powder required to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Weighing: Accurately weigh the calculated amount of lidocaine HCl powder using a calibrated balance.
-
Dissolution:
-
Transfer the powder to the sterile conical tube or flask.
-
Add approximately 80% of the final required volume of sterile water or saline.
-
Cap the container and vortex or place on a magnetic stirrer until the powder is completely dissolved. The solution should be clear and colorless.
-
-
Volume Adjustment: Once fully dissolved, add the solvent to reach the final desired volume.
-
Sterilization: For cell culture or other sterile applications, filter the stock solution through a 0.22 µm syringe filter into a new sterile container.
-
Storage: Store the stock solution at 2-8°C, protected from light. Aqueous solutions of lidocaine HCl are generally stable, but always refer to manufacturer guidelines.
Protocol 2: Determining Maximum Soluble Concentration in a Target Buffer
Objective: To experimentally determine the practical solubility limit of lidocaine HCl in a specific physiological buffer at the intended experimental temperature.
Materials:
-
Prepared Lidocaine HCl stock solution (from Protocol 1)
-
The specific physiological buffer to be used in the experiment (e.g., PBS, DMEM, Krebs-Ringer)
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator or water bath set to the experimental temperature (e.g., 37°C)
-
Micropipettes
Methodology:
-
Pre-warm Buffer: Place an aliquot of your target physiological buffer in the incubator/water bath for at least 30 minutes to equilibrate to the experimental temperature.
-
Prepare Dilutions: Create a serial dilution of your lidocaine HCl stock solution directly into the pre-warmed buffer in the microcentrifuge tubes or 96-well plate. Aim for a range of concentrations that brackets your intended working concentration.
-
Example Series: 100 µg/mL, 80 µg/mL, 60 µg/mL, 40 µg/mL, 20 µg/mL, 10 µg/mL.
-
-
Incubation: Incubate the prepared dilutions at the experimental temperature for a set period (e.g., 1-2 hours) to allow for any potential precipitation to occur.
-
Visual Inspection: Carefully inspect each tube or well against a dark background. Look for any signs of cloudiness, haziness, or visible precipitate.
-
Determination: The highest concentration that remains perfectly clear is the maximum practical soluble concentration for your specific experimental conditions. It is recommended to use a working concentration that is safely below this determined limit (e.g., 80-90% of the maximum) to ensure stability throughout your experiment.
References
- 1. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- 2. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound | 73-78-9 [chemicalbook.com]
- 6. This compound monohydrate | C14H25ClN2O2 | CID 16219577 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Lidocaine Hydrochloride Solutions: A Technical Support Guide on Degradation and Prevention
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of lidocaine hydrochloride in solution. Below you will find detailed information on degradation pathways, preventative measures, and experimental protocols to ensure the stability and efficacy of your formulations.
Troubleshooting Guide: Common Issues with this compound Solution Stability
| Observed Issue | Potential Cause | Recommended Action |
| Loss of Potency / Lower than Expected Concentration | Amide hydrolysis due to inappropriate pH. | Adjust the pH of the solution to the optimal stability range of 3-6.[1] Use appropriate buffers to maintain the pH. |
| Exposure to high temperatures. | Store solutions at controlled room temperature or under refrigeration as indicated by stability data. Avoid autoclaving unless stability has been verified under those conditions. | |
| Presence of catalytic metal ions. | Use high-purity water and excipients. Consider the use of chelating agents like EDTA if metal ion contamination is suspected.[1] | |
| Discoloration or Precipitation | Formation of degradation products. | Investigate the specific degradation products. This could be due to oxidative stress or extreme pH conditions. |
| Incompatibility with excipients. | Review the formulation for any known incompatibilities between this compound and other components. | |
| Unexpected Peaks in Chromatogram | Degradation of this compound. | Perform forced degradation studies to identify potential degradation products and their retention times. |
| Impurities in excipients or solvents. | Analyze individual components of the formulation to isolate the source of the impurity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in an aqueous solution?
A1: The primary degradation pathway for this compound in an aqueous solution is amide hydrolysis. This reaction breaks the amide bond, leading to the formation of 2,6-dimethylaniline and N,N-diethylaminoacetic acid. This process is significantly influenced by pH and temperature.
Q2: What is the optimal pH for maintaining the stability of a this compound solution?
A2: The pH of maximum stability for this compound in an aqueous solution at room temperature is between 3 and 6.[1] Within this range, the rate of amide hydrolysis is minimized.
Q3: How does temperature affect the degradation of this compound?
A3: Increased temperature accelerates the rate of amide hydrolysis, leading to faster degradation of this compound. It is crucial to adhere to recommended storage temperatures to ensure the product's shelf life. Some studies have shown that this compound is relatively stable to dry heat at 50°C for seven days, but degradation can be significant at higher temperatures, especially in solution.[2]
Q4: Can light exposure cause degradation of this compound solutions?
A4: this compound is generally considered to be photostable.[2] Forced degradation studies have shown no significant degradation when the solid drug or its solution is exposed to UV light.[3] However, it is still good practice to protect pharmaceutical solutions from light unless photostability has been rigorously confirmed for the specific formulation.
Q5: Are there any specific excipients that are known to be incompatible with this compound?
A5: While this compound is compatible with many common excipients, interactions can occur. For example, the use of certain rheology modifiers can impact the stability and viscosity of a formulation. It's important to conduct compatibility studies with all excipients in a new formulation. Preservatives like methylparaben are commonly used in lidocaine injections and have been shown to be compatible.[4]
Quantitative Data on this compound Degradation
The following tables summarize the degradation of this compound under various stress conditions as reported in scientific literature.
Table 1: Degradation of this compound Under Forced Conditions
| Stress Condition | Experimental Details | % Degradation | Reference |
| Acidic Hydrolysis | 5.0 N HCl, refluxed at 100°C for 24 hours | 22.9% | [5] |
| Alkaline Hydrolysis | 0.1 M NaOH at 60°C for 10 days | 15.0% (85.0% remaining) | [3] |
| Oxidative Degradation | 3% H₂O₂ at room temperature for 24 hours | 7.25% | [2][5] |
| 0.02% H₂O₂ at 25°C for 10 days | 15.2% (84.8% remaining) | [3] | |
| 0.02% H₂O₂ at 60°C for 3 days | 86.1% (13.9% remaining) | [3] | |
| Thermal Degradation | Solid drug at 50°C for 7 days | No significant degradation | [2] |
| Solid drug at 120°C for 72 hours | No degradation products observed | [6] | |
| Photolytic Degradation | Solid drug exposed to UV light | No significant degradation | [2][3] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound Solution
This protocol outlines a general procedure for conducting forced degradation studies on a this compound solution to identify potential degradation products and assess the stability-indicating nature of an analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 5.0 N HCl. Reflux the mixture in a water bath at 100°C for 24 hours.[5] Before analysis, cool the solution and neutralize it with an appropriate amount of 5.0 N NaOH.
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 1.0 M NaOH. Stir the solution at room temperature for up to 72 hours.[6] Before analysis, cool the solution and neutralize it with an appropriate amount of 1.0 M HCl.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours.[2]
-
Thermal Degradation: Transfer a portion of the stock solution to a vial and heat it in an oven at a specified temperature (e.g., 85°C) for 48 hours.[7]
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to a specific light intensity and duration as per ICH guidelines.
3. Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Dilute the samples to a suitable concentration with the mobile phase of the analytical method.
-
Analyze the samples using a stability-indicating method, such as HPLC-UV.
Protocol 2: Stability-Indicating HPLC Method for this compound
This protocol provides a starting point for developing an HPLC method to separate this compound from its degradation products.
1. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3]
-
Mobile Phase: A mixture of a phosphate buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted to 5.5) and acetonitrile (e.g., 74:26 v/v).[3]
-
Flow Rate: 1.0 mL/min.[3]
-
Detection: UV detection at 230 nm.[3]
-
Column Temperature: 40°C.[3]
-
Injection Volume: 10 µL.[3]
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a standard solution of this compound in the mobile phase at a known concentration (e.g., 50 µg/mL).
-
Sample Solution: Dilute the samples from the forced degradation study with the mobile phase to a concentration within the linear range of the method.
3. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the peak of this compound from the peaks of its degradation products and any excipients present in the formulation.
Visualizations
Degradation Pathway of this compound
Caption: Primary degradation pathway of this compound via amide hydrolysis.
Experimental Workflow for Forced Degradation Study
Caption: Workflow for conducting forced degradation studies on this compound.
Logical Relationship for Prevention of Degradation
Caption: Key strategies for preventing the degradation of this compound solutions.
References
- 1. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Lidocaine: Package Insert / Prescribing Information [drugs.com]
- 5. researchgate.net [researchgate.net]
- 6. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ejhp.bmj.com [ejhp.bmj.com]
Troubleshooting seal stability in patch-clamp recordings with lidocaine hydrochloride.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing seal stability issues during patch-clamp recordings involving lidocaine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which this compound can affect seal stability in patch-clamp recordings?
A1: Lidocaine, as an amphiphilic molecule, can interact with the lipid bilayer of the cell membrane. This interaction can alter the physical properties of the membrane, such as fluidity and permeability.[1][2] These changes can potentially interfere with the tight giga-ohm seal formed between the glass micropipette and the cell membrane. Additionally, positively charged lidocaine molecules can interact with negatively charged head groups of phospholipids, especially under acidic conditions, further modifying membrane characteristics.[1]
Q2: At what concentrations does this compound typically start to impact seal stability?
A2: While the exact concentration can vary depending on the cell type and experimental conditions, issues with membrane stability can arise at concentrations used for effective sodium channel blockade. Studies have shown that lidocaine can increase membrane fluidity at clinically relevant concentrations.[1] For patch-clamp experiments, it is advisable to start with the lowest effective concentration and monitor seal resistance closely. Concentrations used in published studies for blocking sodium channels range from micromolar to low millimolar. For example, a study on dorsal root ganglion neurons used lidocaine concentrations of 30 µmol/l to 100 µmol/l to achieve a use-dependent block of TTX-resistant Na+ channels.[3] Another study on cardiac myocytes used concentrations ranging from 43 µM to 200 µM.[4]
Q3: How can the composition of my internal and external solutions be optimized to improve seal stability when using lidocaine?
A3: Maintaining appropriate osmolarity and ionic strength is crucial for seal stability. The osmolarity of the internal (pipette) solution should ideally be slightly lower than the external (bath) solution.[5][6] It is also important to ensure the presence of divalent cations like Ca²⁺ in the external solution, as they are critical for seal formation.[7] When preparing your lidocaine stock solution, ensure it is fully dissolved and the pH is adjusted to be compatible with your recording solutions. The stability of this compound is generally good in standard saline solutions.[8][9][10]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Unstable Giga-seal (Seal resistance fluctuates or deteriorates rapidly after adding lidocaine) | 1. Lidocaine concentration too high: High concentrations of lidocaine can disrupt the cell membrane.[1][2] 2. Suboptimal solution osmolarity: Mismatch between internal and external solution osmolarity can cause cell swelling or shrinking, leading to seal loss.[5][6] 3. Mechanical instability: Drift in the micromanipulator or movement of the perfusion lines can disrupt the seal.[7][11] | 1. Titrate lidocaine concentration: Start with a lower concentration of lidocaine and gradually increase to the desired effective dose while monitoring seal resistance. 2. Verify osmolarity: Measure the osmolarity of both internal and external solutions using an osmometer. Adjust the internal solution to be 5-10 mOsm lower than the external solution.[5][6] 3. Ensure mechanical stability: Check for any drift in the setup, secure all tubing, and minimize vibrations around the rig.[7][11] |
| Difficulty achieving a Giga-seal in the presence of lidocaine | 1. Dirty pipette tip: Debris on the pipette tip can prevent a clean seal from forming.[12] 2. Poor cell health: Unhealthy cells may have fragile membranes that are more susceptible to disruption by lidocaine. 3. Inadequate positive pressure: Insufficient positive pressure when approaching the cell can lead to a poor initial contact.[13] | 1. Use clean pipettes and apply positive pressure: Ensure your pipettes are clean and apply gentle positive pressure as you approach the cell to clear debris from the tip.[12][13] 2. Use healthy cells: Select cells with a smooth, healthy appearance for patching. 3. Optimize positive pressure: Apply sufficient positive pressure to create a small dimple on the cell surface before releasing it to form the seal.[13] |
| Increased noise in the recording after lidocaine application | 1. Seal resistance has decreased: A lower seal resistance will result in increased baseline noise. 2. Lidocaine affecting other channels: Lidocaine can block other ion channels, such as some potassium and calcium channels, which could contribute to changes in membrane properties and noise.[14][15][16][17] | 1. Monitor seal resistance continuously: If the seal resistance drops significantly, the recording may not be usable. 2. Consider the off-target effects of lidocaine: Be aware of the potential for lidocaine to affect channels other than the primary target. This may be an unavoidable aspect of using this drug. |
Experimental Protocols
Preparation of this compound Stock Solution
-
Calculate the required mass: Determine the mass of this compound needed to prepare a concentrated stock solution (e.g., 100 mM).
-
Dissolve in appropriate solvent: Dissolve the this compound powder in high-purity water or the same solvent used for your external recording solution.
-
Adjust pH: Check the pH of the stock solution and adjust it to be compatible with your experimental solutions (typically pH 7.2-7.4) using NaOH or HCl.
-
Filter and store: Filter the stock solution through a 0.2 µm syringe filter to sterilize and remove any particulate matter. Store the stock solution at 4°C for short-term use or in aliquots at -20°C for long-term storage.[18] Studies have shown that this compound solutions are stable for extended periods when stored properly.[8][9][10][19]
Standard Whole-Cell Patch-Clamp Protocol with Lidocaine Application
-
Prepare solutions: Prepare the internal and external solutions with the appropriate ionic compositions and osmolarities. (See tables below for examples).
-
Pull and fire-polish pipettes: Pull glass pipettes to a resistance of 3-7 MΩ. Fire-polishing the tip can help in obtaining a more stable seal.
-
Approach the cell: Fill the pipette with the internal solution and apply positive pressure. Under visual control, approach the target cell until a dimple is observed on the cell surface.
-
Form a Giga-seal: Release the positive pressure and apply gentle suction to facilitate the formation of a seal with a resistance of >1 GΩ.
-
Establish whole-cell configuration: Apply a brief, strong suction pulse to rupture the cell membrane under the pipette tip.
-
Record baseline activity: Allow the cell to stabilize and record baseline activity for a few minutes.
-
Apply lidocaine: Perfuse the recording chamber with the external solution containing the desired concentration of this compound.
-
Monitor and record: Continuously monitor the seal resistance and record the cellular response to lidocaine.
Data Presentation
Table 1: Example Compositions of Patch-Clamp Solutions
| Solution Type | Component | Concentration (mM) | Reference |
| External Solution (aCSF) | NaCl | 126 | [18][20] |
| KCl | 3 | [18][20] | |
| MgSO₄ | 2 | [18][20] | |
| CaCl₂ | 2 | [18][20] | |
| NaH₂PO₄ | 1.25 | [18][20] | |
| NaHCO₃ | 26.4 | [18][20] | |
| Glucose | 10 | [18][20] | |
| Internal Solution (K-Gluconate based) | K-Gluconate | 115 | [18] |
| NaCl | 4 | [18] | |
| GTP-NaCl | 0.3 | [18] | |
| ATP-Mg | 2 | [18] | |
| HEPES | 10 | [18] |
Note: The osmolarity of the external solution should be around 290-310 mOsm, and the internal solution should be adjusted to be slightly lower (e.g., 270-290 mOsm).[5][6][18] The pH of both solutions should be adjusted to 7.2-7.4.
Table 2: Lidocaine Concentration Ranges from Literature
| Preparation/Application | Lidocaine Concentration | Reference |
| Block of TTX-resistant Na+ currents (DRG neurons) | 30 - 100 µM | [3] |
| Block of Na+ current (cardiac myocytes) | 43 - 200 µM | [4] |
| Reduction of action potential duration (cardiomyocytes) | 30 µM | [21] |
| Block of K+ channels (colon epithelial cells) | Varies (not specified) | [14] |
Visualizations
Caption: Troubleshooting workflow for seal instability with lidocaine.
Caption: Lidocaine's potential interactions affecting seal stability.
Caption: Experimental workflow for patch-clamp with lidocaine.
References
- 1. Interaction of Local Anesthetics with Biomembranes Consisting of Phospholipids and Cholesterol: Mechanistic and Clinical Implications for Anesthetic and Cardiotoxic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantitative Analysis of the Membrane Affinity of Local Anesthetics Using a Model Cell Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Patch Clamp Protocol [labome.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Stability and compatibility of this compound with selected large-volume parenterals and drug additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cjhp-online.ca [cjhp-online.ca]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. scientifica.uk.com [scientifica.uk.com]
- 14. Single potassium channels blocked by lidocaine and quinidine in isolated turtle colon epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Sodium Channels and Local Anesthetics—Old Friends With New Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
- 17. Patch-clamp analysis of anesthetic interactions with recombinant SK2 subtype neuronal calcium-activated potassium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 19. zora.uzh.ch [zora.uzh.ch]
- 20. docs.axolbio.com [docs.axolbio.com]
- 21. researchgate.net [researchgate.net]
Minimizing off-target effects of lidocaine hydrochloride in behavioral studies.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize the off-target effects of lidocaine hydrochloride in behavioral studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of lidocaine, and what are its known off-target effects?
A1: Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels, which prevents the generation and propagation of action potentials in neurons, leading to a temporary and reversible silencing of neural activity.[1] However, lidocaine is not perfectly selective and can exert several off-target effects, especially at higher concentrations. These include the modulation of potassium channels, G-protein-coupled receptors, and NMDA receptors.[2] Notably, lidocaine can also trigger an increase in intracellular calcium (Ca2+) levels, which can activate downstream signaling pathways like Ca2+/calmodulin-dependent protein kinase II (CaMKII) and p38 MAPK, contributing to potential neurotoxicity.[3][4]
Q2: What are the most common behavioral off-target effects observed with intracranial lidocaine administration?
A2: The most frequently reported behavioral off-target effects are alterations in motor activity. Depending on the dose and specific brain region targeted, this can manifest as either hypoactivity or hyperactivity.[5] Studies have shown that systemic lidocaine administration can significantly depress spontaneous locomotor activity in rats.[5] Cognitive functions can also be affected; for instance, repeated exposure to lidocaine has been shown to cause cognitive impairment in aged mice.[6] It is crucial to have appropriate controls to distinguish the intended effects of silencing a brain region from these non-specific behavioral changes.
Q3: What is the appropriate vehicle control for intracerebral this compound injections?
A3: The standard and most appropriate vehicle control for this compound is sterile, pH-balanced artificial cerebrospinal fluid (aCSF) or a sterile saline solution (0.9% NaCl).[7][8] The vehicle should be identical to the solution used to dissolve the lidocaine, minus the active compound. This ensures that any observed behavioral effects are due to the pharmacological action of lidocaine and not to the injection volume, pH, or osmotic pressure of the solution itself.
Q4: How can I be sure my microinjection is targeting the correct brain region?
A4: Accurate targeting is critical and requires post-mortem histological verification. After the behavioral experiment is complete, the animal should be euthanized and the brain perfused and extracted. The brain is then sectioned, and a staining method like Cresyl violet is used to visualize the tissue.[8] This allows for the precise localization of the cannula track and the injection site, confirming that the infusion occurred within the intended nucleus or brain region. Data from animals with incorrect cannula placements should be excluded from the final analysis.
Troubleshooting Guide
Problem: My animals show significant hyperactivity or hypoactivity after lidocaine microinjection, which is confounding my behavioral results.
-
Possible Cause 1: Dose is too high. Lidocaine's effects on locomotion are dose-dependent. A high concentration may be spreading to adjacent motor structures or causing systemic effects.
-
Solution: Perform a dose-response study. Test a range of lower concentrations of lidocaine to find the minimum effective dose that produces the desired neural inactivation without causing significant motor side effects. A study comparing different local anesthetics found that 30 mg/kg of lidocaine depressed locomotor activity, while lower doses may have less impact.[5]
-
-
Possible Cause 2: Diffusion to non-target areas. The injected volume may be too large, or the infusion rate too fast, causing the lidocaine to spread beyond the target region. The functional spread of a 0.5 µl lidocaine infusion is estimated to have a radius of approximately 0.49 mm.[9]
-
Solution: Reduce the infusion volume (volumes are typically in the 0.2-0.5 µl range) and slow down the infusion rate (e.g., 0.1-0.25 µl/min). This allows the drug to better saturate the target tissue without excessive diffusion.
-
-
Possible Cause 3: The targeted brain region is involved in motor control. The behavioral changes may be a legitimate, on-target effect of silencing the region of interest.
-
Solution: Implement specific motor control experiments. For example, test the effect of the lidocaine microinjection on performance in an open field test or on a rotarod.[10] This allows you to quantify the motor effects independently of your primary behavioral assay. If motor effects are unavoidable, consider using alternative inactivation methods with a different mechanism of action, such as the GABAA agonist muscimol, and compare the results.
-
Problem: I am concerned about the potential for neurotoxicity or tissue damage with repeated lidocaine injections.
-
Possible Cause: Lidocaine can induce neurotoxicity, particularly at higher concentrations or with repeated administration. Mechanisms include the activation of apoptotic pathways through increased intracellular calcium.[3][4] Histological artifacts, such as tissue voids or necrosis around the injection site, can also occur.[8]
-
Solution 1: Use the lowest effective concentration and volume. As with motor effects, minimizing the total dose of lidocaine is key to reducing toxicity.
-
Solution 2: Limit the number of repeated injections. If the experimental design allows, use a between-subjects design instead of a within-subjects design to avoid repeated infusions into the same site.
-
Solution 3: Consider longer-lasting, less toxic alternatives. For experiments requiring a longer duration of inactivation, bupivacaine can be an option, although it also has a potential for neurotoxicity.[11][12] Alternatively, chemogenetic or optogenetic methods can provide reversible neural silencing with high specificity and minimal long-term damage.
-
Solution 4: Thorough histological analysis. After the experiment, carefully examine the brain tissue not only for cannula placement but also for signs of necrosis, gliosis, or other damage beyond what is expected from the cannula implantation itself.[8]
-
Data on Lidocaine and Alternatives
The choice of agent for temporary neural inactivation can have significant consequences for behavioral outcomes. Below is a summary of quantitative data comparing lidocaine with other compounds.
Table 1: Comparison of Behavioral Effects of Lidocaine and Alternatives
| Agent | Primary Mechanism | Typical Intracranial Dose (Rodent) | Duration of Action | Reported Off-Target Behavioral Effects |
| Lidocaine | Voltage-Gated Na+ Channel Blocker | 10-100 µg | 30-90 min[9] | Depresses spontaneous locomotor activity.[5] May cause greater postoperative cognitive dysfunction than bupivacaine (though not always statistically significant).[11][12] |
| Bupivacaine | Voltage-Gated Na+ Channel Blocker | 5-50 µg | 2-4+ hours[13] | Associated with postoperative cognitive dysfunction.[11][12] Generally considered to have a higher risk of cardiotoxicity if it reaches systemic circulation. |
| Muscimol | GABAA Receptor Agonist | 0.1-1 µg | 12-24 hours | Can have no significant effect on locomotor activity or anxiety-like behaviors at effective doses for inactivating specific brain regions.[14][15] |
| Tetrodotoxin (TTX) | Voltage-Gated Na+ Channel Blocker | 5-10 ng | >2 hours | Can induce dramatic motor coordination deficits at doses used for hippocampal inactivation.[16] |
Experimental Protocols
Protocol 1: Intracranial Cannula Implantation
-
Anesthesia: Anesthetize the rodent using a standard protocol (e.g., isoflurane inhalation or ketamine/xylazine injection).
-
Stereotaxic Surgery: Secure the animal in a stereotaxic frame. Apply eye ointment to prevent corneal drying.
-
Incision: Make a midline incision on the scalp to expose the skull.
-
Craniotomy: Using a dental drill, create a small burr hole in the skull over the target coordinates.
-
Cannula Implantation: Slowly lower the guide cannula to the predetermined stereotaxic coordinates for the target brain region.
-
Fixation: Secure the cannula to the skull using dental cement and anchoring screws.
-
Closure: Suture the scalp incision. Place a dummy cannula (obturator) into the guide cannula to maintain patency.
-
Post-operative Care: Administer analgesics and allow the animal to recover for at least one week before any behavioral experiments.
Protocol 2: Microinjection and Behavioral Testing
-
Habituation: Habituate the animal to the handling and microinjection procedure. This can involve gently restraining the animal and removing/replacing the dummy cannula for several days leading up to the experiment.
-
Drug Preparation: Prepare fresh this compound solution in sterile aCSF or saline at the desired concentration.
-
Microinjection: Gently restrain the animal. Remove the dummy cannula and insert the injector cannula, which should extend slightly beyond the tip of the guide cannula (e.g., 1 mm).
-
Infusion: Infuse the lidocaine solution at a slow, controlled rate (e.g., 0.2 µl/min) using a microinfusion pump. After the infusion is complete, leave the injector in place for an additional 1-2 minutes to allow for diffusion and minimize backflow up the cannula track.
-
Behavioral Testing: Remove the injector, replace the dummy cannula, and place the animal in the behavioral apparatus. The timing between injection and testing is critical and should be based on the known onset and duration of lidocaine's effects (typically test 5-15 minutes post-injection).
-
Control Groups: Ensure that separate groups of animals receive vehicle-only infusions to control for the effects of the injection procedure itself. Another crucial control is to assess behavior in a non-task-related context (like an open field) to measure general motor effects.[9]
Visualizations
Signaling Pathways
Caption: Off-target signaling pathway of lidocaine leading to potential neurotoxicity.
Experimental Workflow
Caption: Standard experimental workflow for behavioral studies using intracranial lidocaine.
Logical Relationships
Caption: Decision-making framework for selecting appropriate controls in lidocaine studies.
References
- 1. researchgate.net [researchgate.net]
- 2. A flexible system for hands-free intracranial microinjection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lidocaine Induces Neurotoxicity by Activating the CaMKII and p38 MAPK Signaling Pathways through an Increase in Intracellular Calcium Ions | Bentham Science [benthamscience.com]
- 4. Despite Differences in Cytosolic Calcium Regulation, Lidocaine Toxicity Is Similar in Adult and Neonatal Rat Dorsal Root Ganglia in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Locomotor activity in morphine-treated rats: effects of and comparisons between cocaine, procaine, and lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Repeated lidocaine exposure induces synaptic and cognitive impairment in aged mice by activating microglia and neurotoxic A1 astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Intracranial Self-Administration of Ethanol within the Ventral Tegmental Area of Male Wistar Rats: Evidence for Involvement of Dopamine Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of lidocaine-induced inactivation of the bed nucleus of the stria terminalis, the central or the basolateral nucleus of the amygdala on the opponent-process actions of self-administered cocaine in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dissociable Effects of Lidocaine Inactivation of the Rostral and Caudal Basolateral Amygdala on the Maintenance and Reinstatement of Cocaine-Seeking Behavior in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A behavioral test battery for mouse models of Angelman syndrome: a powerful tool for testing drugs and novel Ube3a mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of local anesthesia (with lidocaine vs bupivacaine) on cognitive function in patients undergoing elective cataract surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of local anesthesia (with lidocaine vs bupivacaine) on cognitive function in patients undergoing elective cataract surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of lidocaine on cognitively impaired rats: Anti‐inflammatory and antioxidant mechanisms in combination with CRMP2 antiphosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Anxiolytic-Like Effects and Increase in Locomotor Activity Induced by Infusions of NMDA into the Ventral Hippocampus in Rat: Interaction with GABAergic System - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Reversible inactivation of the dorsal hippocampus by tetrodotoxin or lidocaine: a comparative study on cerebral functional activity and motor coordination in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Sodium Channel Subtype Selectivity of Lidocaine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of lidocaine hydrochloride's selectivity for various voltage-gated sodium channel (Nav) subtypes, supported by experimental data. Lidocaine, a widely used local anesthetic and antiarrhythmic drug, exerts its therapeutic effects by blocking these channels.[1][2] While generally considered a non-selective sodium channel blocker, subtle but significant differences in its potency across various Nav subtypes have been documented.[3][4][5] Understanding these nuances is critical for the development of more targeted and effective therapeutics with improved side-effect profiles.
Quantitative Comparison of Lidocaine Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of lidocaine for various sodium channel subtypes as determined by electrophysiological studies. These values represent the concentration of lidocaine required to block 50% of the sodium current and are a key indicator of drug potency. It is important to note that experimental conditions, such as the holding potential and stimulation frequency, can influence these values.
| Sodium Channel Subtype | IC50 / EC50 (µM) | Cell Type | Comments | Reference |
| Nav1.3 (neonatal) | Not explicitly stated, but effects were examined. | Xenopus oocytes | Co-expression with β subunits attenuated lidocaine's effects.[6] | [6] |
| Nav1.4 (skeletal muscle) | Less sensitive than Nav1.5. | Recombinant (hSkM1) | Five to eight times less sensitive to block by lidocaine than the cardiac isoform (hH1/Nav1.5).[1] | [1] |
| Nav1.5 (cardiac) | 17 - 20 | HEK-293 cells | Potent inhibition observed at a holding potential of -80 mV.[7] | [7] |
| Nav1.7 (peripheral nerve) | 450 | Xenopus oocytes | 4.4-fold less sensitive to lidocaine than Nav1.8.[8][9] | [8][9] |
| Nav1.8 (peripheral nerve) | 104 | Xenopus oocytes | More sensitive to lidocaine than Nav1.7.[8][9] | [8][9] |
| TTX-resistant (TTX-r) Na+ currents | 210 | Rat DRG neurons | Primarily attributed to Nav1.8. | [10] |
| TTX-sensitive (TTX-s) Na+ currents | 42 | Rat DRG neurons | Represents a mix of subtypes including Nav1.7. | [10] |
Mechanism of Action: State-Dependent Blockade
Lidocaine's interaction with sodium channels is highly dependent on the conformational state of the channel. It exhibits a higher affinity for the open and inactivated states compared to the resting state.[11][12] This "use-dependent" or "phasic" block means that lidocaine is more effective at blocking channels on rapidly firing neurons, a characteristic that is crucial for its function as a local anesthetic and antiarrhythmic agent.[13]
The primary signaling pathway affected by lidocaine is the influx of sodium ions across the cell membrane, which is essential for the depolarization phase of an action potential. By blocking this influx, lidocaine prevents the generation and propagation of action potentials in excitable cells like neurons and cardiomyocytes.
Experimental Protocols
The evaluation of lidocaine's selectivity for sodium channel subtypes predominantly relies on electrophysiological techniques, particularly the whole-cell patch-clamp method.[11][14]
1. Cell Preparation and Transfection:
-
Human Embryonic Kidney 293 (HEK293) cells are commonly used due to their low endogenous ion channel expression.
-
Cells are transiently transfected with cDNA vectors encoding the specific human Nav channel α-subunit (e.g., Nav1.5, Nav1.7) and often co-transfected with β-subunits, which modulate channel gating and localization.[6][11]
2. Whole-Cell Patch-Clamp Recordings:
-
Objective: To measure the ionic currents flowing through the expressed sodium channels in the presence and absence of lidocaine.
-
Apparatus: A patch-clamp amplifier, a microscope, and a perfusion system for drug application are used.[11]
-
Solutions:
-
Extracellular (Bath) Solution (in mM): Typically contains 140 NaCl, 3 KCl, 1 CaCl2, 1 MgCl2, and 10 HEPES, with the pH adjusted to 7.3.[11]
-
Intracellular (Pipette) Solution (in mM): Often contains 140 CsF, 10 NaCl, 1.1 EGTA, and 10 HEPES, with the pH adjusted to 7.3. Cesium fluoride (CsF) is used to block potassium channels and enhance the isolation of sodium currents.[11]
-
-
Procedure:
-
A glass micropipette filled with the intracellular solution is brought into contact with a single transfected cell.
-
A tight seal (gigaohm resistance) is formed between the pipette tip and the cell membrane.
-
The cell membrane under the pipette is ruptured to achieve the "whole-cell" configuration, allowing control of the intracellular voltage and measurement of the total current across the cell membrane.
-
3. Voltage-Clamp Protocols:
-
Tonic Block Assessment: To determine the effect of lidocaine on channels in the resting state, cells are held at a negative potential (e.g., -100 mV) where most channels are closed. Test pulses to a depolarized potential (e.g., -10 mV) are applied at a low frequency (e.g., 0.2 Hz) before and after the application of lidocaine.[8]
-
Use-Dependent (Phasic) Block Assessment: To evaluate the block of open and inactivated channels, a train of depolarizing pulses is applied at a higher frequency (e.g., 5-10 Hz).[8][15] The progressive decrease in current amplitude during the pulse train indicates use-dependent block.
-
Steady-State Inactivation Analysis: The voltage-dependence of channel inactivation is determined by applying a series of pre-pulses to various potentials before a test pulse. The shift in the voltage at which half the channels are inactivated (V1/2) in the presence of lidocaine provides insight into its interaction with the inactivated state.[15]
4. Data Analysis:
-
The peak sodium current amplitude is measured for each voltage pulse.
-
Dose-response curves are generated by plotting the percentage of current inhibition against the logarithm of the lidocaine concentration.
-
The IC50 value is calculated by fitting the dose-response data to the Hill equation.
Logical Relationship of Lidocaine Selectivity
Based on the available data, a logical hierarchy of lidocaine's selectivity for different sodium channel subtypes can be inferred. The cardiac sodium channel Nav1.5 and the peripheral nerve channel Nav1.8 appear to be more sensitive to lidocaine than the peripheral nerve channel Nav1.7 and the skeletal muscle channel Nav1.4.
References
- 1. Distinct local anesthetic affinities in Na+ channel subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting of sodium channel blockers into nociceptors to produce long-duration analgesia: a systematic study and review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization of Specific Roles of Sodium Channel Subtypes in Regional Anesthesia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lidocaine, a Non-selective Inhibitor of Voltage-Gated Sodium Channels, Blocks Chemically-Induced Cough in Awake Naïve Guinea Pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Lidocaine block of neonatal Nav1.3 is differentially modulated by co-expression of beta1 and beta3 subunits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. go.drugbank.com [go.drugbank.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fast-onset lidocaine block of rat NaV1.4 channels suggests involvement of a second high-affinity open state - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 15. Comparison of Gating Properties and Use-Dependent Block of Nav1.5 and Nav1.7 Channels by Anti-Arrhythmics Mexiletine and Lidocaine | PLOS One [journals.plos.org]
Lidocaine hydrochloride versus tetrodotoxin: a comparative study of sodium channel blockade.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two prominent sodium channel blockers: the local anesthetic lidocaine hydrochloride and the potent neurotoxin, tetrodotoxin. By examining their mechanisms of action, binding sites, and inhibitory potencies through experimental data, this document aims to offer a comprehensive resource for researchers in pharmacology and neuroscience.
Introduction to Sodium Channel Blockers
Voltage-gated sodium (Nav) channels are integral membrane proteins essential for the initiation and propagation of action potentials in excitable cells such as neurons and cardiomyocytes.[1][2] These channels transition between three main conformational states: resting (closed), open, and inactivated.[1][2] The modulation of these channels by pharmacological agents is a cornerstone of therapeutic interventions for pain, cardiac arrhythmias, and epilepsy.
Lidocaine, a widely used local anesthetic, and tetrodotoxin (TTX), a powerful marine toxin, both target Nav channels but through distinct mechanisms and with different specificities. Understanding these differences is crucial for the development of novel therapeutics with improved efficacy and safety profiles.
Mechanism of Action and Binding Sites
This compound: As a local anesthetic, lidocaine primarily blocks sodium channels from the intracellular side.[3][4] It exhibits a state-dependent binding mechanism, showing a higher affinity for the open and inactivated states of the channel compared to the resting state.[5][6] This property, known as use-dependence, results in a more pronounced block in rapidly firing neurons, a desirable characteristic for treating conditions like neuropathic pain and cardiac arrhythmias.[5][6] Mutagenesis studies have identified key residues within the S6 transmembrane segments of domains III and IV of the sodium channel α-subunit as the primary binding site for lidocaine.[3][4][7]
Tetrodotoxin (TTX): In contrast, tetrodotoxin is a highly potent and specific blocker that binds to the outer pore of the sodium channel.[8][9] Its binding site is located within the P-loop region that forms the channel's selectivity filter.[8][9][10] By physically occluding the pore, TTX effectively prevents the influx of sodium ions, thereby inhibiting action potential generation.[8] Unlike lidocaine, TTX does not typically exhibit use-dependence and its binding is less dependent on the conformational state of the channel.[11]
Quantitative Comparison of Inhibitory Potency
The inhibitory potency of lidocaine and tetrodotoxin is typically quantified by their half-maximal inhibitory concentration (IC50) and dissociation constant (Kd). These values can vary significantly depending on the specific sodium channel isoform and its state.
| Compound | Nav Isoform | Channel State | IC50 / Kd | Reference |
| This compound | Nav1.5 (cardiac) | Resting | >300 µM | [5] |
| Nav1.5 (cardiac) | Inactivated | ~10 µM | [5] | |
| Nav1.5 (neonatal) | - | 17 µM | [12] | |
| Nav1.7 | - | See Table 2 | [13] | |
| TTX-sensitive (DRG neurons) | Tonic Block | 42 µM | [14] | |
| TTX-resistant (DRG neurons) | Tonic Block | 210 µM | [14] | |
| TTX-resistant (DRG neurons) | Inactivated | 60 µM | [14] | |
| Tetrodotoxin | Nav1.1 | - | 5.9 nM | [15] |
| Nav1.2 | - | 7.8 nM | [15] | |
| Nav1.3 | - | 2.0 nM | [15] | |
| Nav1.4 (skeletal muscle) | - | 4.5 nM | [15] | |
| Nav1.5 (cardiac) | - | ~1-2 µM | [16] | |
| Nav1.7 | - | 18.6 nM | [17] |
Table 1: Comparative Inhibitory Potency of Lidocaine and Tetrodotoxin on Various Sodium Channel Isoforms. This table summarizes the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd) values for lidocaine and tetrodotoxin on different voltage-gated sodium channel (Nav) isoforms and in different channel states.
| Pulse Potential | Pulse Duration | IC50 (µM) |
| -100 mV | 200 ms | 1330 |
| -100 mV | 10 s | Site 1: 1.1, Site 2: 2470 |
| -50 mV | 200 ms | 260 |
| -50 mV | 10 s | Site 1: 1.3, Site 2: 360 |
| 0 mV | 200 ms | 150 |
| 0 mV | 10 s | Site 1: 1.5, Site 2: 200 |
Table 2: State-Dependent IC50 Values for Lidocaine on Nav1.7 Channels. This table details the IC50 values for lidocaine on the Nav1.7 channel under different voltage-clamp protocols, highlighting the influence of pulse potential and duration on inhibitory potency.[13]
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
This protocol is designed to measure the inhibitory effects of lidocaine and tetrodotoxin on voltage-gated sodium channels expressed in a mammalian cell line (e.g., HEK293 cells).
1. Cell Preparation:
-
Culture HEK293 cells stably expressing the desired human Nav channel isoform (e.g., Nav1.5).
-
On the day of the experiment, detach cells using a non-enzymatic cell dissociation solution.
-
Plate the dissociated cells onto glass coverslips in a recording chamber.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES. Adjust pH to 7.4 with NaOH.[18]
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES. Adjust pH to 7.4 with CsOH.[18]
3. Recording Procedure:
-
Position the recording chamber on the stage of an inverted microscope equipped with a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass capillaries to create micropipettes with a resistance of 3-7 MΩ when filled with the internal solution.[19]
-
Approach a cell with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Rupture the cell membrane under the pipette tip with a brief pulse of suction to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -120 mV.
4. Voltage-Clamp Protocol for Tonic and Use-Dependent Block:
-
Tonic Block: To measure the effect on resting channels, apply a depolarizing pulse to -10 mV for 20 ms from a holding potential of -120 mV. Apply test pulses at a low frequency (e.g., 0.1 Hz) to allow for full recovery between pulses.
-
Use-Dependent Block: To assess the effect on open and inactivated channels, apply a train of depolarizing pulses to -10 mV for 20 ms at a higher frequency (e.g., 10 Hz).
-
Record sodium currents before and after the application of varying concentrations of lidocaine or tetrodotoxin to the external solution.
5. Data Analysis:
-
Measure the peak inward sodium current for each pulse.
-
Plot the normalized current (I/Imax) as a function of the drug concentration.
-
Fit the concentration-response data to a Hill equation to determine the IC50 value.[14][20][21]
Visualizations
References
- 1. Overview of the voltage-gated sodium channel family - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Voltage-gated sodium channel - Wikipedia [en.wikipedia.org]
- 3. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Charge at the lidocaine binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Use-dependent block of single sodium channels by lidocaine in guinea pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. ahajournals.org [ahajournals.org]
- 8. The Tetrodotoxin Binding Site Is within the Outer Vestibule of the Sodium Channel - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Two critical residues in p-loop regions of puffer fish Na+ channels on TTX sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Potent Inactivation-Dependent Inhibition of Adult and Neonatal NaV1.5 Channels by Lidocaine and Levobupivacaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Defined extracellular ionic solutions to study and manipulate the cellular resting membrane potential - PMC [pmc.ncbi.nlm.nih.gov]
- 14. towardsdatascience.com [towardsdatascience.com]
- 15. mdpi.com [mdpi.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 20. m.youtube.com [m.youtube.com]
- 21. graphpad.com [graphpad.com]
In Vivo Potency of Lidocaine Hydrochloride vs. Ropivacaine: A Comparative Guide
This guide provides an objective comparison of the in vivo potency of two widely used amino amide local anesthetics: lidocaine hydrochloride and ropivacaine. It is intended for researchers, scientists, and drug development professionals, offering a summary of their mechanisms, comparative efficacy based on experimental data, and detailed experimental protocols.
Mechanism of Action
Both lidocaine and ropivacaine exert their primary anesthetic effect by blocking nerve impulse conduction.[1][2] Their main target is the voltage-gated sodium channels within the neuronal cell membrane.[3][4][5][6] By reversibly binding to these channels, they prevent the influx of sodium ions that is necessary for the depolarization and propagation of action potentials.[5][6][7] This blockade leads to a temporary and localized cessation of nerve conduction, resulting in anesthesia.[5][7]
While the primary mechanism is shared, there are secondary effects. Lidocaine, for instance, has demonstrated anti-inflammatory properties, partly by inhibiting the NF-kβ signaling pathway and reducing the release of pro-inflammatory cytokines.[3][8] Ropivacaine is developed as a pure S(-) enantiomer, a characteristic that contributes to its reduced potential for central nervous system (CNS) and cardiac toxicity compared to other long-acting anesthetics like bupivacaine.[2][6]
Experimental Protocols for In Vivo Potency Assessment
The in vivo comparison of local anesthetics involves both preclinical animal models and human clinical trials to determine key parameters like onset of action, duration of anesthesia, and the degree of sensory and motor blockade.
A. Preclinical Models:
-
Rodent Sciatic Nerve Block: This is a common model where the anesthetic is injected near the sciatic nerve of a rat or mouse. Efficacy is measured by assessing motor function (e.g., foot withdrawal reflex to a stimulus) and sensory blockade (e.g., tail-flick test, vocalization response to electrical stimulus).[9][10]
-
Infiltration Anesthesia Model: The anesthetic is injected subcutaneously, typically in the abdomen or paw of a rodent.[10] The response to a noxious stimulus (e.g., pinprick, electrical stimulation) is measured over time to determine the duration of the block.[10]
-
Corneal Reflex Test: Used to assess topical anesthesia, this test involves applying the anesthetic to the cornea of a rabbit and measuring the time until the blink reflex is lost and the time it takes to return.[9]
B. Clinical Trial Designs:
-
Study Design: The gold standard is the prospective, randomized, double-blind clinical trial.[11]
-
Nerve Blocks: Efficacy is often tested in specific clinical scenarios such as digital nerve blocks for hand surgery, inferior alveolar nerve blocks for dental procedures, or epidural and intrathecal administration for major surgeries.[2][11][12][13]
-
Key Endpoints:
-
Onset of Action: Time from injection to the first sign of sensory loss.
-
Duration of Anesthesia: Time from onset until the return of normal sensation.
-
Postoperative Analgesia: Time until the patient requests the first dose of postoperative pain medication.[11]
-
Pain Scores: Assessed using scales like the Visual Analog Scale (VAS).[13]
-
Data Presentation: In Vivo Performance
The potency and duration of local anesthetics are influenced by their physicochemical properties, such as lipid solubility and protein binding. Ropivacaine's higher lipid solubility and protein binding contribute to its greater potency and longer duration of action compared to lidocaine.
Table 1: Physicochemical Properties
| Property | This compound | Ropivacaine |
| pKa | 7.9 | 8.1 |
| Lipid Solubility (Octanol/Buffer Partition Coefficient) | Low to Intermediate | High |
| Protein Binding | ~65% | ~94% |
| Anesthetic Type | Amino Amide | Amino Amide (S-enantiomer) |
The following table summarizes quantitative data from various in vivo studies, directly comparing the performance of lidocaine and ropivacaine in different clinical and preclinical settings.
Table 2: Comparative Efficacy of Lidocaine vs. Ropivacaine
| Study Type / Model | Drug & Concentration | Onset of Action (Mean) | Duration of Anesthesia (Mean) | Key Findings & Reference |
| Digital Nerve Block (Human) | 2% Lidocaine | 1.3 minutes | 2.4 hours | Lidocaine has a significantly faster onset, but ropivacaine provides vastly superior duration of postoperative analgesia.[11][14][15] |
| 0.75% Ropivacaine | 4.5 minutes | 21.5 hours | ||
| IV Regional Anesthesia (Human) | 0.5% Lidocaine | 3.08 minutes (Sensory) | 4.64 minutes (Sensory Recovery) | Lidocaine has a faster onset of sensory block. Ropivacaine provides significantly prolonged analgesia after tourniquet release.[16][17] |
| 0.2% Ropivacaine | 4.04 minutes (Sensory) | 6.52 minutes (Sensory Recovery) | ||
| Third Molar Surgery (Human) | 2% Lidocaine w/ Epinephrine | - | - | 0.75% Ropivacaine was more effective in controlling postoperative pain and intraoperative bleeding.[12] |
| 0.75% Ropivacaine | - | - | ||
| Implant Surgery (Human) | 2% Lidocaine w/ Adrenaline | Slower | Shorter | 0.75% Ropivacaine provides a significantly longer duration of anesthesia and potent postoperative analgesia.[13] |
| 0.75% Ropivacaine | Faster | Longer | ||
| Analgesia Model (Rat Tail Flick) | Lidocaine | - | - | Ropivacaine proved to be more potent and longer-acting in its analgesic action.[9] |
| Ropivacaine | - | - |
Conclusion
The experimental data consistently demonstrates a clear trade-off between lidocaine and ropivacaine in terms of their in vivo potency and action profile.
-
This compound is characterized by a rapid onset of action , making it an excellent choice for procedures requiring immediate anesthesia.[11][14][16] Its duration of action, however, is significantly shorter.[11][14]
-
Ropivacaine exhibits a longer onset time but provides a profoundly longer duration of anesthesia and postoperative analgesia .[9][11][13][14][16] This makes it highly suitable for lengthy surgical procedures and for managing postoperative pain, thereby reducing the need for supplemental analgesics.[11][13] Furthermore, its development as a pure S-enantiomer provides a favorable safety profile concerning cardiotoxicity and CNS toxicity compared to racemic mixtures of other long-acting anesthetics.[2][6]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Ropivacaine: A review of its pharmacology and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. What is Ropivacaine Hydrochloride used for? [synapse.patsnap.com]
- 7. Lidocaine - Wikipedia [en.wikipedia.org]
- 8. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Ropivacaine versus lidocaine in digital nerve blocks: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Comparing the Effect of 0.75% Ropivacaine and 2% Lidocaine on Intraoperative Bleeding and Postoperative Pain of Third Molar Surgery: A Double Blinded, Split Mouth Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Comparison of clinical efficacy of ropivacaine and lignocaine with adrenaline for implant surgery anesthesia: a split-mouth randomized controlled clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. ropivacaine-versus-lidocaine-in-digital-nerve-blocks-a-prospective-study - Ask this paper | Bohrium [bohrium.com]
- 16. View of Ropivacaine is a better alternative to lidocaine in intra-venous regional anesthesia | Anaesthesia, Pain & Intensive Care [apicareonline.com]
- 17. apicareonline.com [apicareonline.com]
Cross-Validation of Lidocaine Hydrochloride Effects in Different Neuronal Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of lidocaine hydrochloride on two distinct and commonly used neuronal cell lines: the human neuroblastoma cell line SH-SY5Y and the rat pheochromocytoma cell line PC12. The data presented herein is collated from multiple studies to offer a cross-validated perspective on the cellular responses to this widely used local anesthetic.
Comparative Analysis of Lidocaine-Induced Cytotoxicity
This compound exhibits a dose-dependent and time-dependent cytotoxic effect on both SH-SY5Y and PC12 neuronal cell lines.[1][2] However, the precise concentrations and exposure times leading to significant reductions in cell viability can vary, highlighting cell-line-specific sensitivities. The following table summarizes key findings on cell viability and apoptosis following lidocaine treatment.
| Cell Line | Parameter | Lidocaine Concentration | Exposure Time | Result | Reference |
| SH-SY5Y | Cell Viability (MTT Assay) | 1, 4, 8, 16 mM | Not Specified | Dose-dependent decrease in viability. | [3] |
| Cell Viability (MTT Assay) | Various | 24h and 48h | Time and dose-dependent inhibition of cell growth. | [4] | |
| Cytotoxicity (LDH Release) | Various | Not Specified | Enhanced LDH release with increasing concentrations. | [1] | |
| Apoptosis | 3 mM | Not Specified | Induction of apoptosis. | [5] | |
| Necrosis | 10 mM | Not Specified | 47% of the cell population was necrotic. | [5] | |
| Necrosis | 30 mM | Not Specified | 98% of the cell population was necrotic. | [5] | |
| Cell Viability (MTT Assay) | 3.6 mM (IC50) | 24h | 50% decrease in cell viability. | [6] | |
| PC12 | Cell Viability (CCK-8 Assay) | 0.25, 0.5, 1 mM | 48h | Significant dose-dependent reduction in cell viability. | [2] |
| Apoptosis | 1 mM | 24h | Increased percentage of apoptotic cells. | [7] | |
| Proliferation (EdU Assay) | 1 mM | 24h, 48h, 72h | Impaired cell proliferation. | [8] |
Differential Impact on Cellular Signaling Pathways
Lidocaine's neurotoxic effects are mediated through the modulation of several key intracellular signaling pathways. In SH-SY5Y cells, lidocaine has been shown to promote autophagy by inhibiting the PI3K/AKT/mTOR pathway through the upregulation of miR-145.[1][4] In contrast, studies on PC12 cells have highlighted the role of other pathways in lidocaine-induced neurotoxicity. The following diagram illustrates the lidocaine-induced PI3K/AKT/mTOR signaling cascade in SH-SY5Y cells.
In SH-SY5Y cells, another identified mechanism involves the p38 MAPK pathway, where lidocaine treatment leads to its activation, subsequently increasing apoptosis.[9][10] Interestingly, the neuroprotective agent dexmedetomidine has been shown to protect PC12 cells from lidocaine-induced cytotoxicity by downregulating STMN1, which is involved in the mitochondrial death pathway.[7][8]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Culture
-
SH-SY5Y Cells: Human neuroblastoma cells (SH-SY5Y) are cultured in Dulbecco's modified Eagle's medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.[4] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[4]
-
PC12 Cells: Rat pheochromocytoma cells (PC12) are cultured in DMEM supplemented with 10% horse serum, 5% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assays
-
MTT Assay (SH-SY5Y): SH-SY5Y cells are seeded in 96-well plates. After treatment with various concentrations of lidocaine for the desired duration, 20 µL of MTT solution (5 mg/mL) is added to each well and incubated for 4 hours at 37°C. The medium is then removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals. The absorbance is measured at a wavelength of 490 nm using a microplate reader.
-
CCK-8 Assay (PC12): PC12 cells are seeded in 96-well plates and treated with lidocaine.[8] Following treatment, 10 µL of Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated for 2 hours at 37°C.[8] The absorbance is measured at 450 nm using a microplate reader.[8]
Cytotoxicity Assay
-
Lactate Dehydrogenase (LDH) Assay (SH-SY5Y): The release of LDH into the culture medium is measured to assess cytotoxicity. After treating SH-SY5Y cells with lidocaine, the culture supernatant is collected. The LDH activity is determined using a commercial LDH cytotoxicity assay kit according to the manufacturer's instructions. The absorbance is measured at a specified wavelength.[1]
Apoptosis Analysis
-
Flow Cytometry: Both SH-SY5Y and PC12 cells are harvested after lidocaine treatment. The cells are then washed with cold phosphate-buffered saline (PBS) and resuspended in binding buffer. Annexin V-FITC and propidium iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark. The percentage of apoptotic cells is then analyzed using a flow cytometer.[7]
Western Blot Analysis
-
Cells are lysed in RIPA buffer, and the total protein concentration is determined using a BCA protein assay kit. Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane is blocked with 5% non-fat milk and then incubated with primary antibodies against target proteins (e.g., PI3K, AKT, mTOR, p38 MAPK, Bcl-2, Bax, Caspase-3) overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
The following diagram outlines a general experimental workflow for assessing the effects of lidocaine on neuronal cell lines.
Conclusion
The available data demonstrates that this compound induces neurotoxicity in both SH-SY5Y and PC12 cell lines in a dose- and time-dependent manner. While both cell lines undergo apoptosis and necrosis in response to lidocaine, the specific signaling pathways implicated in these processes appear to differ. In SH-SY5Y cells, the PI3K/AKT/mTOR and p38 MAPK pathways are significantly involved. In PC12 cells, other mechanisms, such as those involving STMN1, have been identified. These differences underscore the importance of using multiple neuronal cell models to obtain a comprehensive understanding of the mechanisms of action of local anesthetics. Further research is warranted to elucidate the full spectrum of cellular and molecular responses to lidocaine in different neuronal subtypes, which will be crucial for developing strategies to mitigate its potential neurotoxicity and enhance its therapeutic applications.
References
- 1. Lidocaine promotes autophagy of SH-SY5Y cells through inhibiting PI3K/AKT/mTOR pathway by upregulating miR-145 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Lidocaine promotes autophagy of SH-SY5Y cells through inhibiting PI3K/AKT/mTOR pathway by upregulating miR-145 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lidocaine-induced cell death in a human model of neuronal apoptosis | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 6. mdpi.com [mdpi.com]
- 7. scienceopen.com [scienceopen.com]
- 8. Dexmedetomidine protects PC12 cells from lidocaine-induced cytotoxicity via downregulation of Stathmin 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. e-century.us [e-century.us]
- 10. Neurotoxicity of lidocaine involves specific activation of the p38 mitogen-activated protein kinase, but not extracellular signal-regulated or c-jun N-terminal kinases, and is mediated by arachidonic acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Consistency of Lidocaine Hydrochloride's Anesthetic Action: A Comparative In Vivo Analysis
For researchers, scientists, and drug development professionals, understanding the reproducibility and variability of a local anesthetic's effect is paramount for preclinical and clinical success. This guide provides an objective comparison of lidocaine hydrochloride's anesthetic performance in vivo, supported by experimental data and detailed methodologies, to aid in the design and interpretation of future studies.
This compound, a widely used local anesthetic, functions by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby inhibiting the propagation of action potentials and nociceptive signals. While its efficacy is well-established, the in vivo reproducibility and variability of its anesthetic effect can be influenced by a multitude of factors including the formulation, the physiological environment, and the specific experimental model employed. This guide delves into these aspects, presenting quantitative data from various in vivo studies to offer a clearer perspective on what to expect when utilizing this compound in a research setting.
Comparative Analysis of this compound Formulations
The formulation of this compound can significantly impact its pharmacokinetic and pharmacodynamic properties, leading to variations in the onset, duration, and overall efficacy of the anesthetic effect. The following tables summarize quantitative data from in vivo studies comparing different formulations of lidocaine.
| Formulation | Animal Model | Anesthetic Onset | Duration of Anesthesia | Key Findings | Reference |
| 2% Lidocaine HCl | Human | - | - | Articaine showed a faster onset and longer duration of analgesia than lidocaine. | [1] |
| Non-encapsulated Lidocaine | Mouse | ~3 minutes (complete block) | Complete recovery within 30 minutes | Rapid onset and short duration of action. | [2] |
| Liposomal Lidocaine | Mouse | - | Slower recovery, full recovery after 3 hours | Prolonged anesthetic effect compared to non-encapsulated form. | [2] |
| 2% Lidocaine HCl with 1:80,000 Epinephrine | Human | No significant difference | No significant difference | No significant difference in efficacy compared to 1:200,000 epinephrine concentration. | [3] |
| 2% Lidocaine HCl with 1:200,000 Epinephrine | Human | No significant difference | No significant difference | Better safety profile with regard to hemodynamic parameters. | [3] |
| Lidocaine HCl Ocular Inserts (with β-cyclodextrins) | Rabbit | - | - | Significantly increased drug content in the aqueous humor compared to inserts with lidocaine HCl alone. | [4] |
| Lidocaine-loaded Polymeric Hydrogel | Mouse | - | Prolonged anesthetic action | Favorable in vitro and in vivo compatibility with sustained release. | [5][6] |
Understanding the Variability: Factors at Play
The observed variability in lidocaine's anesthetic effect in vivo is not solely dependent on the formulation but is also influenced by several physiological and experimental factors. These include:
-
Tissue pH: The effectiveness of local anesthetics is reduced in inflamed or infected tissues due to the acidic environment, which favors the charged, less membrane-permeable form of the drug.[7]
-
Vascularity of the Injection Site: Increased blood flow at the injection site can lead to a faster absorption of lidocaine into the systemic circulation, thereby decreasing the duration of the local anesthetic effect.[7]
-
Presence of Vasoconstrictors: The addition of vasoconstrictors like epinephrine reduces local blood flow, slowing the absorption of lidocaine and prolonging its anesthetic action.[3][7]
-
Individual Patient/Animal Response: Biological variability among subjects can contribute to differences in drug metabolism and response.[1]
-
Nerve Fiber Type and Size: Different types of nerve fibers exhibit varying sensitivity to local anesthetics.
Experimental Protocols: A Closer Look
To ensure the reproducibility of in vivo studies on local anesthetics, a well-defined and consistently applied experimental protocol is crucial. Below are examples of methodologies employed in the assessment of lidocaine's anesthetic effect.
In Vivo Mouse Model for Skin Anesthesia
This model is utilized to quantify the analgesic effect of subcutaneously injected local anesthetics.
-
Animal Model: Adult mice are used for the study.
-
Baseline Measurement: Prior to drug administration, the vocalization threshold in response to a mild electrical stimulus applied to the abdomen is determined. Mice with a baseline vocalization at or below a set current (e.g., 8 mA) are included.
-
Drug Administration: The local anesthetic solution (e.g., this compound) is injected subcutaneously over the abdomen.
-
Assessment of Anesthesia: At predetermined time intervals following the injection, the electrical stimulus is reapplied, and the vocalization response is monitored. The absence of vocalization at a specific current level is considered an indicator of analgesia.
-
Data Analysis: The duration of analgesia is recorded for each animal, and statistical analysis is performed to compare different drug concentrations or formulations.
In Vivo Mouse Model for Axonal Conduction and Excitability
This model allows for the investigation of the effect of local anesthetics on nerve function.
-
Animal Model: Adult mice, potentially with fluorescently labeled axons for imaging, are used.
-
Anesthesia: General anesthesia is induced and maintained throughout the procedure.
-
Nerve Stimulation and Recording: The tibial nerve is stimulated at the sciatic notch (proximal) and at the ankle (distal). The compound muscle action potential (CMAP) is recorded from the plantar muscles.
-
Local Anesthetic Application: The local anesthetic is injected at the ankle, around the tibial nerve.
-
Monitoring of Nerve Function: The recovery of the CMAP amplitude is monitored over time following the injection to assess the degree and duration of the nerve block. Nerve excitability can also be assessed by "threshold-tracking" studies.
-
Data Analysis: The time course of CMAP amplitude recovery is plotted and analyzed to compare the effects of different local anesthetic formulations.
Visualizing the Mechanisms and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the primary signaling pathway of lidocaine's anesthetic action and a typical experimental workflow.
Caption: Lidocaine's primary mechanism of anesthetic action.
Caption: A generalized workflow for in vivo assessment of local anesthetics.
References
- 1. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Comparison of effects of this compound, buffered lidocaine, diphenhydramine, and normal saline after intradermal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lidocaine - Wikipedia [en.wikipedia.org]
- 5. dovepress.com [dovepress.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | An in Vivo Mouse Model to Investigate the Effect of Local Anesthetic Nanomedicines on Axonal Conduction and Excitability [frontiersin.org]
A Comparative Guide to the Analgesic Efficacy of Novel Lidocaine Hydrochloride Formulations
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analgesic efficacy of novel lidocaine hydrochloride formulations against conventional alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and facilitate further research.
Comparative Analgesic Efficacy
The development of novel drug delivery systems for this compound aims to enhance its therapeutic index by improving its pharmacokinetic and pharmacodynamic properties. These advanced formulations often provide benefits such as extended duration of action, faster onset, and reduced systemic toxicity compared to standard aqueous solutions. Below is a summary of the comparative efficacy of several novel formulations.
Table 1: Topical this compound Formulations
| Formulation Type | Active Ingredient(s) | Key Efficacy Findings | Reference |
| Liposomal Gel | 4% Lidocaine | Onset of action in 30 minutes. As effective as lidocaine-prilocaine cream in reducing venipuncture pain.[1] | [1] |
| Nanoemulsion-based Gel | Lidocaine | Showed significantly higher drug release and skin permeation compared to a marketed topical gel.[2] Provided prolonged analgesic effects up to 2.5 hours in vivo.[3] | [2][3] |
| Thermoresponsive Gel | Lidocaine HCl in a polyelectrolyte complex | Transitions from liquid to gel at body temperature, ensuring sustained contact and prolonged release. Significantly improved wound closure and reduced inflammation.[4][5] | [4][5] |
| Standard 2% Gel | 2% Lidocaine HCl | Effective for topical anesthesia, but may have a slower onset and shorter duration compared to novel formulations.[6][7] | [6][7] |
| EMLA Cream | 2.5% Lidocaine, 2.5% Prilocaine | A well-established topical anesthetic, often used as a comparator for novel formulations.[1][8] | [1][8] |
Table 2: Injectable this compound Formulations
| Formulation Type | Active Ingredient | Key Efficacy Findings | Reference |
| Nanoemulsion in-situ Gel | Lidocaine | Demonstrated prolonged analgesic effects for up to 150 minutes, significantly longer than standard lidocaine HCl injection.[3] | [3] |
| Standard 2% Solution | 2% Lidocaine HCl with Epinephrine | A commonly used local anesthetic with a relatively short duration of action unless combined with a vasoconstrictor like epinephrine.[3] | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to validate the analgesic efficacy of local anesthetic formulations.
Tail-Flick Test for Thermal Nociception
The tail-flick test is a standard method to assess the analgesic effect of drugs against thermal pain in rodents.[9][10]
-
Apparatus: A tail-flick analgesia meter with a radiant heat source (e.g., a high-intensity light beam) and a sensor to detect the tail flick.[11]
-
Procedure:
-
Acclimatize the animal (typically a rat or mouse) to the testing environment and gentle handling.[11]
-
Place the animal in a restrainer, allowing its tail to be positioned over the radiant heat source.[12]
-
Apply the novel lidocaine formulation or control to a specific area of the tail.
-
At predetermined time intervals post-application, focus the heat beam on the treated area of the tail.[9]
-
The apparatus measures the latency, in seconds, for the animal to flick its tail away from the heat source. This is the tail-flick latency (TFL).[13]
-
A cut-off time (e.g., 10-15 seconds) is established to prevent tissue damage.[9]
-
-
Data Analysis: An increase in TFL compared to baseline or a control group indicates an analgesic effect. The data is often presented as the mean TFL ± standard error of the mean (SEM).
Von Frey Test for Mechanical Allodynia
The von Frey test is used to evaluate changes in sensitivity to mechanical stimuli, a hallmark of neuropathic pain and a measure of local anesthetic efficacy.[14][15]
-
Apparatus: A set of von Frey filaments, which are calibrated monofilaments that exert a specific force when bent.[14]
-
Procedure:
-
Place the animal (rat or mouse) in an enclosure with a wire mesh floor, allowing access to the plantar surface of the hind paws.[16]
-
Allow the animal to acclimate to the testing environment.[17]
-
Apply the test formulation to the plantar surface of one hind paw.
-
At set time points, apply the von Frey filaments perpendicularly to the treated area of the paw with enough force to cause slight buckling.[14]
-
A positive response is noted as a sharp withdrawal of the paw.
-
The "up-down" method is commonly used to determine the 50% withdrawal threshold.[15] This involves starting with a mid-range filament and then increasing or decreasing the filament force based on the animal's response.[14]
-
-
Data Analysis: An increase in the force required to elicit a withdrawal response (the paw withdrawal threshold) compared to a control group indicates a reduction in mechanical sensitivity and thus, an analgesic effect.
Signaling Pathways and Experimental Workflow
Lidocaine's Mechanism of Action: Sodium Channel Blockade
Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels (VGSCs) in the neuronal cell membrane.[18] This prevents the influx of sodium ions necessary for the depolarization and propagation of action potentials, thereby blocking the transmission of pain signals. Lidocaine has been shown to differentially modulate various sodium channel subtypes, with a notable effect on Nav1.7 and Nav1.8, which are crucial for pain perception.[19][20][21]
Caption: Lidocaine blocks voltage-gated sodium channels, preventing pain signal propagation.
Lidocaine's Anti-Inflammatory Pathway
Beyond its anesthetic effects, lidocaine also possesses anti-inflammatory properties. It can inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[18][22] This pathway is a central regulator of the inflammatory response. By inhibiting NF-κB, lidocaine can reduce the production of pro-inflammatory cytokines like TNF-α and various interleukins, thereby mitigating inflammation.[18][23]
Caption: Lidocaine's anti-inflammatory effect via NF-κB pathway inhibition.
Experimental Workflow for Efficacy Validation
The validation of a novel analgesic formulation follows a structured workflow, from initial formulation and characterization to preclinical in vivo evaluation.
Caption: Workflow for validating the analgesic efficacy of novel lidocaine formulations.
References
- 1. cjhp-online.ca [cjhp-online.ca]
- 2. Preparation and Characterization of Lidocaine-Loaded, Microemulsion-Based Topical Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Injectable In Situ Thermoreversible Gel Depot System of Lidocaine Nanoemulsion for Prolonged Anesthetic Activity in Dental and Operative Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lidocaine-Loaded Thermoresponsive Gel for Accelerated Wound Healing in Dry Socket and Oral Wounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Formulation and Evaluation of Lignocaine Hydrochloride Topical gel - ProQuest [proquest.com]
- 7. brieflands.com [brieflands.com]
- 8. Comparison of skin anesthetic effect of liposomal lidocaine, nonliposomal lidocaine, and EMLA using 30-minute application time - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. Rodent behavioural test - Pain and inflammation - Tail Flick - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
- 11. ugobasile.com [ugobasile.com]
- 12. maze.conductscience.com [maze.conductscience.com]
- 13. researchgate.net [researchgate.net]
- 14. Hind paw mechanical allodynia (von Frey filaments) [pspp.ninds.nih.gov]
- 15. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanical Allodynia Assessment in a Murine Neuropathic Pain Model - PMC [pmc.ncbi.nlm.nih.gov]
- 17. meliordiscovery.com [meliordiscovery.com]
- 18. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 19. go.drugbank.com [go.drugbank.com]
- 20. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Lidocaine reduces pain behaviors by inhibiting the expression of Nav1.7 and Nav1.8 and diminishing sympathetic sprouting in SNI rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Lidocaine attenuates CFA-induced inflammatory pain in rats by regulating the MAPK/ERK/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Showdown: Lidocaine Hydrochloride and Its Derivatives in Preclinical and Clinical Research
In the landscape of local anesthetics, lidocaine hydrochloride remains a cornerstone. However, the quest for agents with improved efficacy, duration, and safety profiles has led to the development of a host of derivatives. This guide provides a comprehensive, research-focused comparison of lidocaine and its key derivatives, including articaine, prilocaine, bupivacaine, ropivacaine, and the quaternary derivative QX-314, supported by experimental data and detailed methodologies.
Mechanism of Action: A Shared Pathway with Nuanced Differences
Lidocaine and its derivatives primarily exert their anesthetic effect by blocking voltage-gated sodium channels (VGSCs) within the neuronal membrane.[1][2] This action inhibits the influx of sodium ions necessary for the generation and propagation of action potentials, thereby preventing the transmission of pain signals.[1][3] Beyond this primary mechanism, evidence suggests that lidocaine and its derivatives can also modulate other signaling pathways, including G-protein-coupled receptors, N-methyl-d-aspartate (NMDA) receptors, and potassium and calcium channels, contributing to their analgesic and anti-inflammatory properties.[2][4]
Comparative Efficacy: Onset and Duration of Action
The clinical utility of a local anesthetic is often determined by its onset and duration of action. The following tables summarize comparative data from various research settings.
Table 1: Onset of Anesthesia
| Anesthetic Agent | Concentration | Setting | Mean Onset Time (minutes) | Reference |
| Lidocaine HCl | 2% | Digital Nerve Block | 1.3 | [5] |
| Ropivacaine | 0.75% | Digital Nerve Block | 4.5 | [5] |
| Lidocaine HCl | 2% | Impacted Third Molar Surgery | Faster than Bupivacaine (p=0.01) | [6] |
| Bupivacaine | 0.5% | Impacted Third Molar Surgery | Slower than Lidocaine (p=0.01) | [6] |
| Lidocaine HCl | 1% | Labor Epidural | Significantly faster than Bupivacaine (p=0.006) | [7] |
| Bupivacaine | 0.25% | Labor Epidural | Significantly slower than Lidocaine (p=0.006) | [7] |
| Articaine | 4% | Pulpal Anesthesia | Significantly better than Lidocaine | [8] |
| Lidocaine HCl | 2% | Pulpal Anesthesia | Slower than Articaine | [8] |
Table 2: Duration of Anesthesia
| Anesthetic Agent | Concentration | Setting | Mean Duration (hours) | Reference |
| Lidocaine HCl | 2% | Digital Nerve Block | 2.4 | [5] |
| Ropivacaine | 0.75% | Digital Nerve Block | 21.5 | [5] |
| Lidocaine HCl | 2% | Impacted Third Molar Surgery | Shorter than Bupivacaine (p=0.00002) | [6] |
| Bupivacaine | 0.5% | Impacted Third Molar Surgery | Longer than Lidocaine (p=0.00002) | [6] |
| Lidocaine HCl | 2% | Periodontal Surgery | 2.47 | [9] |
| Bupivacaine | 0.5% | Periodontal Surgery | 5.62 | [9] |
| Articaine | 4% | Pulpal Anesthesia | 1.77 (106 minutes) | [8] |
| Lidocaine HCl | 2% | Pulpal Anesthesia | 1.02 (61 minutes) | [8] |
| Prilocaine | - | General | Longer duration than Lidocaine | [3] |
Safety and Toxicity Profile
The systemic toxicity of local anesthetics is a critical consideration in their development and clinical use. This is often evaluated by determining the dose that causes central nervous system (CNS) or cardiovascular toxicity.
Table 3: Systemic Toxicity (ED50 in mice, mg/kg)
| Anesthetic Agent | CNS Toxicity (ED50) | Cardiac Toxicity (ED50) | Reference |
| Lidocaine HCl | 19.5 | 21.2 | [10] |
| QX-314 | 10.7 | 10.6 | [10] |
| Lido-OH | 45.4 (for ACS) | 16.0 (for arrhythmia) | [11] |
ACS: All-convulsive seizures
It is noteworthy that the quaternary lidocaine derivative, QX-314, exhibited significantly higher systemic toxicity compared to lidocaine in a mouse model.[10] Conversely, the hydroxyl derivative, Lido-OH, demonstrated reduced systemic toxicities compared to lidocaine.[11] Prilocaine is generally associated with lower systemic toxicity than lidocaine due to its more rapid metabolism.[3]
Experimental Protocols
To ensure the reproducibility and validity of comparative studies, detailed experimental protocols are essential. Below are representative methodologies for assessing the efficacy and safety of local anesthetics.
In Vivo Efficacy Assessment: Rodent Sciatic Nerve Block Model
This model is commonly used to evaluate the onset, duration, and intensity of sensory and motor blockade.
-
Animal Model: Adult male Sprague-Dawley rats or CD-1 mice are commonly used.
-
Anesthesia: General anesthesia is induced (e.g., isoflurane) to allow for the surgical procedure.
-
Surgical Procedure: A small incision is made in the thigh to expose the sciatic nerve.
-
Drug Administration: A specified volume and concentration of the local anesthetic (e.g., lidocaine or a derivative) is injected around the sciatic nerve. A control group receives a saline injection.
-
Sensory Block Assessment: This is often measured using the hot plate test or by assessing the withdrawal response to a noxious stimulus (e.g., thermal or mechanical). The time to onset of the block (loss of response) and the duration of the block (return of response) are recorded.
-
Motor Block Assessment: Motor function is evaluated using a scoring system based on the animal's ability to move its hind limb, such as the toe-spreading reflex or the righting reflex.
-
Data Analysis: The mean onset and duration of sensory and motor block are calculated and compared between the different anesthetic groups using appropriate statistical tests.
Systemic Toxicity Assessment: "Up-and-Down" Method in Mice
This method is used to determine the median effective dose (ED50) for a specific toxic endpoint, such as seizures or cardiac events.
-
Animal Model: Adult CD-1 mice are typically used.
-
Drug Administration: The local anesthetic is administered intravenously at a specific dose.
-
Observation: The animals are closely monitored for signs of CNS toxicity (e.g., convulsions, ataxia) and cardiac toxicity (e.g., arrhythmias, observed via electrocardiogram).[10]
-
Dose Adjustment: The dose for the next animal is adjusted up or down by a fixed increment depending on whether the previous animal exhibited the toxic endpoint.
-
ED50 Calculation: The ED50 is calculated from the sequence of positive and negative responses using a specific statistical method.[10]
Conclusion
The derivatives of lidocaine offer a range of properties that can be advantageous in specific clinical scenarios. Articaine, with its rapid onset and profound anesthesia, has gained popularity in dentistry.[12][13] Bupivacaine and ropivacaine provide a significantly longer duration of action, making them suitable for postoperative pain management.[5][9] Prilocaine presents a favorable safety profile with lower systemic toxicity.[3] The development of novel derivatives, such as quaternary and hydroxylated forms, continues to be an active area of research, with the goal of creating local anesthetics with an even more ideal balance of efficacy, duration, and safety. The experimental methodologies outlined provide a framework for the continued comparative evaluation of these important therapeutic agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. researchgate.net [researchgate.net]
- 5. Ropivacaine versus lidocaine in digital nerve blocks: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Bupivacaine vs. lidocaine: a comparison of local anesthetic efficacy in impacted third molar surgery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aja.org.tw [aja.org.tw]
- 8. Articaine vs. Lidocaine: A Comparison of Local Anesthetics - Today's RDH [todaysrdh.com]
- 9. Lidocaine vs Bupivacaine for Postoperative Pain · Recruiting Participants for Phase Phase 4 Clinical Trial 2025 | Power | Power [withpower.com]
- 10. A comparison of the systemic toxicity of lidocaine versus its quaternary derivative QX-314 in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Lido-OH, a Hydroxyl Derivative of Lidocaine, Produced a Similar Local Anesthesia Profile as Lidocaine With Reduced Systemic Toxicities [frontiersin.org]
- 12. Articaine vs Lidocaine in Dental Procedures [heplerbroom.com]
- 13. mdpi.com [mdpi.com]
A Comparative Analysis of Lidocaine Hydrochloride and Newer Local Anesthetics on Duration of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the duration of action of the established local anesthetic, lidocaine hydrochloride, against newer agents such as bupivacaine, ropivacaine, and the long-acting formulation, liposomal bupivacaine. The information presented is supported by experimental data from clinical and preclinical studies to aid in research and development.
Executive Summary
Lidocaine has long been a cornerstone of local anesthesia, valued for its rapid onset of action. However, its relatively short duration of action presents limitations in postoperative pain management and for lengthy procedures. Newer local anesthetics, including bupivacaine and ropivacaine, offer a significantly longer duration of analgesia. Furthermore, advanced formulations like liposomal bupivacaine have been developed to provide pain relief for up to 72 hours, potentially reducing the need for postoperative opioids. This guide will delve into the quantitative differences in duration of action and the experimental methodologies used to determine these distinctions.
Data Presentation: Duration of Action
The following tables summarize the quantitative data on the onset and duration of action for lidocaine and newer local anesthetics across various applications.
Table 1: Comparison of Onset and Duration of Action of Local Anesthetics (Infiltration and Nerve Block)
| Local Anesthetic | Concentration(s) | Onset of Action (minutes) | Duration of Sensory Block (hours) | Duration of Motor Block (hours) |
| Lidocaine HCl | 2% | 1.3[1][2] | 2.4[1][2] | Not consistently reported |
| Bupivacaine HCl | 0.25% - 0.5% | Slower than lidocaine | 5.5 - 7.75[3] | 5.5 - 7.75[3] |
| Ropivacaine | 0.5% - 0.75% | 4.5[1][2] | 21.5[1][2] | Longer than bupivacaine[4] |
| Liposomal Bupivacaine | 1.3% | Slower than lidocaine | Up to 72[5][6] | Up to 72[5] |
Table 2: Clinical Trial Data on Brachial Plexus Block
| Anesthetic Combination | Sensory Block Onset (minutes) | Motor Block Onset (minutes) | Sensory Block Duration (minutes) | Motor Block Duration (minutes) |
| Bupivacaine alone | - | - | - | - |
| Lidocaine-Bupivacaine Mixture | No significant difference from Bupivacaine alone[7] | No significant difference from Bupivacaine alone[7] | Reduced by ~173 minutes vs. Bupivacaine alone[7] | Reduced by ~212 minutes vs. Bupivacaine alone[7] |
| Ropivacaine-Lidocaine Mixture | Slower than Lidocaine alone | Slower than Lidocaine alone | 655 ± 215[8][9] | Not specified |
| Ropivacaine alone | Slower than Lidocaine alone | Slower than Lidocaine alone | 961 ± 195[8][9] | Not specified |
Experimental Protocols
The following sections detail representative methodologies for assessing the duration of action of local anesthetics in both preclinical and clinical settings.
Preclinical Animal Model: Mouse Sciatic Nerve Block
A common preclinical model to assess the duration of local anesthetic action is the mouse sciatic nerve block.
-
Animal Model: Adult mice are used for this procedure.
-
Anesthetic Administration: A small volume of the local anesthetic solution is injected in close proximity to the sciatic nerve.
-
Sensory Block Assessment (Nociception): The Hargreaves test is frequently employed, where a radiant heat source is applied to the plantar surface of the mouse's hind paw. The time taken for the mouse to withdraw its paw (paw withdrawal latency) is measured. An increase in this latency indicates a sensory block. Testing is performed at baseline and at regular intervals post-injection.
-
Motor Block Assessment: Motor function is assessed by observing the mouse's gait and its ability to grip a wire mesh. A scoring system is often used to quantify the degree of motor impairment.
-
Data Analysis: The duration of the sensory and motor block is determined as the time taken for the paw withdrawal latency and motor function scores to return to baseline levels.
Clinical Trial Protocol: Human Brachial Plexus Block
For clinical evaluation, a randomized controlled trial design is standard for comparing different local anesthetics.
-
Patient Population: Adult patients scheduled for upper extremity surgery under a brachial plexus block are recruited.
-
Randomization: Patients are randomly assigned to receive a brachial plexus block with either lidocaine, bupivacaine, ropivacaine, or another comparator anesthetic. The study is typically double-blinded, where neither the patient nor the assessing clinician knows which anesthetic was administered.
-
Anesthetic Administration: The local anesthetic is administered under ultrasound guidance to ensure accurate placement near the brachial plexus nerves.
-
Sensory Block Assessment: Sensory block is evaluated by testing the patient's response to a pinprick or cold stimulus in the dermatomes corresponding to the blocked nerves.[10][11] The onset of sensory block is the time to the first report of decreased sensation, and the duration is the time until the return of normal sensation.
-
Motor Block Assessment: Motor block is assessed using a standardized scale, such as the modified Bromage scale, which evaluates the patient's ability to move their fingers, wrist, and arm.[10][11] The onset of motor block is the time to the first sign of muscle weakness, and the duration is the time to complete recovery of motor function.
-
Data Collection: Assessments are performed at regular intervals (e.g., every 5-15 minutes for onset and every 30-60 minutes for duration) until the block has completely resolved.[10][11]
-
Statistical Analysis: The mean or median duration of sensory and motor block is compared between the different anesthetic groups to determine statistical significance.
Visualizations
Signaling Pathway of Local Anesthetics
References
- 1. Ropivacaine versus lidocaine in digital nerve blocks: a prospective study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Comparison of the motor and sensory block by ropivacaine and bupivacaine in combination with lidocaine in interscalene block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Liposomal Bupivacaine in Peripheral Nerve Blocks: Duration and Meaningful Differences - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Comparative effectiveness of bupivacaine and lidocaine-bupivacaine mixtures in brachial plexus block: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. research.regionh.dk [research.regionh.dk]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Evaluation of Intravenous Lidocaine and Time to Regression of the Sensory Block After Spinal Anesthesia (ELSA Trial) [ctv.veeva.com]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Lidocaine Hydrochloride
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Lidocaine Hydrochloride, including detailed operational and disposal plans to foster a culture of safety and build trust in your laboratory practices.
Quantitative Exposure Limits
Understanding and adhering to established exposure limits is a critical first step in safely handling this compound. The following table summarizes the key quantitative data for workplace exposure.
| Parameter | Value | Basis |
| Time-Weighted Average (TWA) | 15 µg/m³ | Internal |
| Short-Term Exposure Limit (STEL) | 100 µg/m³ (OEB 3) | Internal |
| Wipe Limit | 150 µ g/100 cm² | Internal |
| Oral LD50 (Rat) | 317 mg/kg |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict, procedural workflow is crucial to minimize exposure and ensure safety when working with this compound.
Engineering Controls and Preparation
-
Ventilation: Always handle this compound in a well-ventilated area. The use of local exhaust ventilation is recommended to control airborne concentrations at the source.[1][2][3]
-
Eyewash and Safety Shower: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area.[1][2]
-
Container Handling: Keep containers tightly closed when not in use.[2][3] Open and handle containers with care to minimize dust generation and accumulation.[2]
Personal Protective Equipment (PPE)
The following PPE is essential for the safe handling of this compound.
-
Eye and Face Protection: Wear safety glasses with side shields or chemical safety goggles.[1][4][5] If there is a potential for direct contact with dusts, mists, or aerosols, a face shield is required.[1][6]
-
Hand Protection: Wear appropriate chemical-resistant gloves.[1][5] Considering double gloving is a good practice to enhance protection.[1][6]
-
Skin and Body Protection: A lab coat or work uniform should be worn.[1][6] For tasks with a higher risk of exposure, additional protective garments such as sleevelets, an apron, or a disposable suit should be used to prevent skin contact.[1][6]
Handling Procedures
-
Avoid Contact: Avoid all personal contact with the substance, including inhalation of dust or fumes and contact with skin and eyes.[2][3][7]
-
Hygiene Practices: Wash hands thoroughly with soap and water after handling.[2][3][8] Do not eat, drink, or smoke in the laboratory area where this compound is handled.[2][8]
-
Spill Prevention: Take care to prevent spills and minimize the release of the substance into the environment.[1][6]
Accidental Exposure First Aid
-
Eye Contact: Immediately flush the eyes with plenty of fresh, running water for at least 15 minutes, holding the eyelids open.[2][7] Seek immediate medical attention.[2][4]
-
Skin Contact: Immediately remove all contaminated clothing and wash the affected skin area with soap and running water for at least 15 minutes.[2][4][7]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[4][9]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[2][3] Seek immediate medical attention.[2][3][4]
Disposal Plan: A Step-by-Step Guide
Proper disposal of this compound and its containers is critical to prevent environmental contamination and ensure regulatory compliance.
Waste Characterization
-
Chemical waste generators must determine if the discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[2]
Waste Disposal
-
Residues: Dispose of waste residues in accordance with all applicable local, state, and federal regulations.[1][10]
-
Prohibited Disposal: Do not dispose of this compound waste into the sewer system.[1]
-
Spill Cleanup: In the event of a spill, absorb the material with an inert substance (e.g., dry sand or earth) and place it in a suitable, labeled disposal container.[2][9]
Container Disposal
-
Empty Containers: Empty containers should be taken to an approved waste handling site for recycling or disposal.[1] Do not reuse empty containers.[2]
-
Contaminated Packaging: Dispose of contaminated packaging in the same manner as the product itself, following all applicable regulations.[1][10]
Experimental Workflow and Safety Pathways
To visualize the procedural flow of safely handling this compound, the following diagrams illustrate the key decision points and safety protocols.
References
- 1. merck.com [merck.com]
- 2. aksci.com [aksci.com]
- 3. manuals.plus [manuals.plus]
- 4. fishersci.com [fishersci.com]
- 5. medline.com [medline.com]
- 6. msd.com [msd.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. msdsdigital.com [msdsdigital.com]
- 10. henryschein.ca [henryschein.ca]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
